FEN1-IN-4
Description
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Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLWTUYSKADJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FEN1-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. FEN1-IN-4 is a potent, cell-active inhibitor of FEN1 that has demonstrated significant anti-tumor potential. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed protocols for key experimental assays.
Introduction to FEN1
Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a vital role in maintaining genomic stability through its involvement in DNA replication and various DNA repair pathways.[1][2] Its primary functions include the removal of 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand synthesis and participation in long-patch base excision repair (LP-BER).[3][4] FEN1 is overexpressed in numerous cancers, and its inhibition has been shown to induce synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with mutations in BRCA1 and BRCA2.[1][5] This makes FEN1 an attractive target for the development of novel anticancer therapeutics.
This compound: An N-Hydroxyurea-Based Inhibitor
This compound is a small molecule inhibitor belonging to the N-hydroxyurea class.[4] These inhibitors function by chelating the catalytic magnesium ions in the FEN1 active site, thereby blocking the entry of the DNA substrate and preventing cleavage.[6]
Quantitative Data Summary
Biochemical Potency and Selectivity
This compound is a potent inhibitor of human FEN1. Its selectivity has been characterized against the related exonuclease 1 (EXO1).
| Target | IC50 (nM) | Notes |
| hFEN1-336Δ | 30 | Cell-free assay.[7] |
| hEXO1 | Concentration-dependent inhibition | Specific IC50 not reported, but inhibition is observed.[8] |
Cellular Activity
This compound demonstrates on-target engagement and cytotoxic effects in various cancer cell lines.
| Assay | Cell Line | EC50 (µM) | Notes |
| Cellular Thermal Shift Assay (CETSA) | SW620 (colon cancer) | 6.8 | Measures target engagement in intact cells.[3] |
| Cytotoxicity | HeLa (cervical cancer) | 6 | [9] |
| Cytotoxicity | SW620 (colon cancer) | ~15 | [9] |
In Vivo Efficacy
In a mouse model of alum-induced peritonitis, this compound demonstrated anti-inflammatory effects.
| Model | Dosage | Effect |
| Alum-induced peritonitis (mouse) | 40 mg/kg | Decreased peritoneal levels of IL-1β and reduced neutrophil and monocyte infiltration.[8] |
Mechanism of Action
Biochemical Mechanism
This compound acts as a competitive inhibitor of FEN1. By binding to the active site, it prevents the proper positioning and cleavage of the 5' flap of the DNA substrate. This inhibition is dependent on the presence of divalent metal ions, typically Mg2+, which are essential for FEN1 catalytic activity.
Cellular Mechanism
Inhibition of FEN1 by this compound disrupts DNA replication and repair, leading to the accumulation of unresolved DNA flap structures. This triggers a DNA damage response (DDR), characterized by the activation of checkpoint kinases such as ATM and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[10] The accumulation of DNA damage ultimately leads to cell cycle arrest, senescence, and apoptosis.
Experimental Protocols
FEN1 Fluorescence Polarization (FP) Inhibition Assay
This assay measures the inhibition of FEN1 activity by monitoring the change in fluorescence polarization of a labeled DNA substrate.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled FEN1 DNA substrate (e.g., with 5'-FAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of FEN1 protein (e.g., 2 nM final concentration) in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of the fluorescently labeled DNA substrate (e.g., 50 nM final concentration) in Assay Buffer.
-
Incubate for 60 minutes at 37°C.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein, FEN1, in a cellular context.
Materials:
-
Cancer cell line (e.g., SW620)
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FEN1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS.
-
Heat the cell suspensions at a specific temperature (e.g., 50-55°C) for 3 minutes to denature unbound proteins, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FEN1 in the supernatant by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
Quantify the band intensities and plot the amount of soluble FEN1 as a function of this compound concentration to determine the EC50 for target engagement.
Conclusion
This compound is a potent and selective inhibitor of FEN1 with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, involving the direct inhibition of FEN1's nuclease activity and the subsequent induction of a DNA damage response, provides a strong rationale for its development as an anticancer therapeutic, particularly for tumors with deficiencies in DNA repair pathways. The experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential applications of this compound.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4: A Technical Guide to its Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. This document provides a comprehensive technical overview of FEN1-IN-4, a potent small molecule inhibitor of FEN1. We will delve into its discovery, mechanism of action, and preclinical development, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and characterization workflow.
Introduction to FEN1 as a Therapeutic Target
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for maintaining genomic stability.[1] It plays a crucial role in two major cellular processes:
-
Okazaki Fragment Maturation: During DNA replication, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed on the lagging strand, allowing for the ligation of Okazaki fragments into a continuous DNA strand.
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA by excising flaps generated during the LP-BER pathway.[1]
The overexpression of FEN1 has been observed in various cancers and is often associated with poor prognosis.[2] Furthermore, cancer cells with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, exhibit a synthetic lethal relationship with FEN1 inhibition. This makes FEN1 an attractive target for the development of targeted cancer therapies.
Discovery of this compound
This compound (also known as FEN1 Inhibitor C2, JUN93587, and Compound 2) was identified as a potent inhibitor of human FEN1 (hFEN1) from a series of N-hydroxyurea compounds.[3][4] The discovery and development of this class of inhibitors were aimed at identifying compounds that could effectively block the nuclease activity of FEN1 and thereby induce a DNA damage response in cancer cells.
Chemical Structure:
-
Molecular Formula: C₁₂H₁₂N₂O₃
-
Molecular Weight: 232.24 g/mol
-
Synonyms: FEN1 Inhibitor C2, JUN93587, Compound 2
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related, more recent FEN1 inhibitor, BSM-1516, to illustrate the progression in potency and selectivity.
Table 1: In Vitro Activity of FEN1 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | hFEN1-336Δ | 30 | Truncated form of human FEN1.[5] |
| BSM-1516 | FEN1 | 7 | Highly potent and selective inhibitor. |
| BSM-1516 | EXO1 | 460 | Demonstrates ~65-fold selectivity over the related exonuclease 1. |
Table 2: Cellular Activity of FEN1 Inhibitors
| Compound | Assay | Cell Line | EC50 | Notes |
| N-hydroxyurea series | CETSA | SW620 (colon cancer) | 5.1 µM & 6.8 µM | Cellular target engagement for two compounds from the same series as this compound.[4] |
| BSM-1516 | CETSA | - | 24 nM | Demonstrates strong cellular target engagement. |
| BSM-1516 | Clonogenic Assay | DLD1 BRCA2-/- | 350 nM | Highlights synthetic lethality in HR-deficient cells. |
| BSM-1516 | Clonogenic Assay | DLD1 BRCA2+/+ | 5 µM | Shows significantly lower potency in HR-proficient cells. |
Mechanism of Action
This compound and related N-hydroxyurea inhibitors act by binding to the active site of FEN1. The N-hydroxyurea moiety coordinates with the two magnesium ions that are essential for the catalytic activity of the enzyme. This binding physically blocks the entry of the DNA substrate to the active site, thereby preventing the cleavage of the 5' flap. Inhibition of FEN1 leads to the accumulation of unresolved DNA replication and repair intermediates, triggering a DNA damage response and ultimately leading to cell death, particularly in cancer cells that are already under replicative stress or have deficiencies in other DNA repair pathways.
Experimental Protocols
FEN1 Nuclease Activity Assay (Fluorescence-based)
This protocol is adapted from established fluorescence-based assays for FEN1 activity.
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound or other test compounds
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 10 µL of the this compound dilution.
-
Add 20 µL of a solution containing the FEN1 enzyme in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorescent DNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is based on the methodology described by Exell et al. (2016).
Principle: CETSA measures the thermal stability of a target protein in its native cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature. This change in thermal stability can be quantified to confirm target engagement.
Materials:
-
SW620 colon cancer cells
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Anti-FEN1 antibody
Procedure:
-
Culture SW620 cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analyze the amount of soluble FEN1 in the supernatant by Western blotting using an anti-FEN1 antibody.
-
Determine the melting temperature of FEN1 in the presence and absence of the inhibitor. For EC50 determination, treat cells with a range of inhibitor concentrations and heat at a fixed temperature corresponding to the upper part of the melting curve.
Alum-Induced Peritonitis in Vivo Model
This protocol is based on the model described by Xian et al. (2022).
Principle: Intraperitoneal injection of alum induces an inflammatory response characterized by the recruitment of neutrophils and monocytes and the release of pro-inflammatory cytokines like IL-1β. This model is used to assess the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice
-
Alum (e.g., aluminum hydroxide)
-
This compound
-
Sterile PBS
-
Tools for intraperitoneal injection and peritoneal lavage
-
ELISA kits for cytokine quantification (e.g., IL-1β)
-
Flow cytometer and antibodies for immune cell profiling
Procedure:
-
Administer this compound (e.g., 40 mg/kg) or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 16 hours), induce peritonitis by intraperitoneally injecting alum (e.g., 1 mg).
-
At a defined time point post-alum injection (e.g., 4 hours for cytokine analysis, 16 hours for cell infiltration), euthanize the mice.
-
Perform peritoneal lavage by injecting and then collecting sterile PBS from the peritoneal cavity.
-
Analyze the peritoneal fluid for cytokine levels using ELISA.
-
Analyze the cellular composition of the lavage fluid by flow cytometry to quantify neutrophils and monocytes.
Visualizations
Signaling Pathways Involving FEN1
The following diagrams illustrate the key cellular pathways in which FEN1 plays a role.
Experimental Workflow for this compound Characterization
This diagram outlines the typical experimental workflow for the discovery and preclinical characterization of a FEN1 inhibitor like this compound.
Logical Relationship in this compound's Anti-inflammatory Action
This diagram illustrates the logical flow of events leading to the anti-inflammatory effect of this compound as described by Xian et al. (2022).
Conclusion
This compound is a valuable tool compound for studying the biological roles of FEN1 and serves as a foundational lead for the development of novel anticancer and anti-inflammatory therapeutics. Its mechanism of action, which involves the direct inhibition of FEN1's nuclease activity, has been well-characterized through a variety of in vitro and in vivo studies. The principle of synthetic lethality with defects in homologous recombination provides a clear rationale for its application in oncology. Further development of FEN1 inhibitors with improved potency, selectivity, and pharmacokinetic properties holds significant promise for future clinical applications.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 3. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Technical Guide to FEN1-IN-4: A Selective Inhibitor of Flap Endonuclease 1 for Research and Drug Development
Executive Summary: Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] Its overexpression is linked to various cancers and is considered a promising therapeutic target, particularly for inducing synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[4][5][6] FEN1-IN-4 is a potent and selective, cell-active inhibitor of human FEN1.[7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and the cellular pathways affected by its inhibitory action.
Introduction to Flap Endonuclease 1 (FEN1)
FEN1 Function in DNA Metabolism
FEN1 is a structure-specific metallonuclease belonging to the Rad2 family of nucleases.[1] It possesses 5'-flap endonuclease, 5'-3' exonuclease, and gap-dependent endonuclease activities.[1][9][10] Its primary roles are essential for maintaining genomic stability:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are created when DNA polymerase displaces the primer of the preceding Okazaki fragment.[2][11] This action creates a nick that is then sealed by DNA ligase I.[2]
-
Long-Patch Base Excision Repair (LP-BER): In the LP-BER pathway, which repairs DNA damage from oxidation and alkylation, FEN1 cleaves the flap intermediate generated after DNA polymerase synthesizes a short patch of new DNA.[3][11][12]
-
Stalled Replication Fork Rescue: FEN1 participates in resolving stalled replication forks, preventing the formation of deleterious DNA double-strand breaks (DSBs).[1][13]
FEN1 in Cancer and as a Therapeutic Target
FEN1 is overexpressed in numerous cancers, including breast, ovarian, pancreatic, and colon cancer.[5][14][15] This overexpression is often correlated with aggressive tumor phenotypes and poor patient prognosis.[9][14] The reliance of cancer cells on specific DNA repair pathways makes FEN1 an attractive therapeutic target. The concept of "synthetic lethality" is particularly relevant; cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, are highly dependent on FEN1-mediated repair pathways for survival.[4][6][16] Inhibiting FEN1 in these cells leads to the accumulation of lethal DNA damage and selective cell death.[6][16]
This compound: A Selective Inhibitor
Chemical Properties
This compound (also referred to as Compound 2) is a small molecule inhibitor belonging to the N-hydroxyurea class.[7][11][17]
Mechanism of Action
This compound functions by directly targeting the FEN1 active site. X-ray crystallography and kinetic studies have revealed that the N-hydroxyurea moiety of the inhibitor coordinates with the two catalytic magnesium ions (Mg²⁺) that are essential for FEN1's nuclease activity.[11][19] This binding action physically blocks the DNA substrate from entering the active site, thereby preventing the cleavage of the DNA flap.[11][19] Isothermal titration calorimetry (ITC) studies have confirmed that the presence of Mg²⁺ is necessary for the inhibitor to bind to the enzyme.[19]
Caption: this compound binds catalytic Mg²⁺ ions, blocking DNA substrate entry.
Quantitative Data Summary
The activity of this compound has been characterized in biochemical, cellular, and in vivo assays.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC₅₀ | Reference(s) |
| hFEN1-336Δ | Cell-free nuclease assay | 30 nM | [7][8] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Concentration | Effect | Reference(s) |
| LPS-primed mouse BMDMs | mtDNA Fragmentation | 10 µM | Inhibition of ATP-induced mitochondrial DNA fragmentation. | [8] |
| SW620 colon cancer cells | Cellular Thermal Shift Assay (CETSA) | 100 µM | Induced thermal stabilization of FEN1, confirming target engagement. | [11] |
| Breast Cancer Cell Lines | Clonogenic Survival | Cell line-dependent | Reduced survival fraction, induced apoptosis, necrosis, and senescence. | [9][20] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosage | Effect | Reference(s) |
| Mouse model of alum-induced peritonitis | 40 mg/kg | Decreased peritoneal IL-1β levels and reduced neutrophil/monocyte infiltration. | [8] |
Key Experimental Methodologies
FEN1 Cleavage Assay (Fluorogenic)
This assay measures the endonuclease activity of FEN1 on a synthetic DNA substrate. It is a high-throughput method suitable for screening inhibitors.[21][22]
Principle: A DNA substrate is designed with a 5' flap structure. A fluorophore is attached to one end of the DNA and a quencher to the other. In the intact substrate, the proximity of the quencher dampens the fluorescence (FRET). Upon cleavage of the flap by FEN1, the fluorophore is released from the quencher's vicinity, resulting in a measurable increase in fluorescence.[21][23]
Protocol Outline:
-
Substrate Preparation: Synthesize and anneal oligonucleotides to form a double-flap DNA structure, incorporating a fluorophore (e.g., FAM) on the 5' end of the flap and a quencher (e.g., BHQ) on a complementary strand.[21]
-
Reaction Setup: Prepare a reaction mixture in a microplate (e.g., 384-well) containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), the fluorogenic substrate, and purified FEN1 enzyme.[21][24]
-
Inhibitor Addition: For IC₅₀ determination, add serial dilutions of this compound (solubilized in DMSO) to the wells. Include no-enzyme and no-inhibitor (DMSO only) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 23-37°C).[21][24]
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.[21][25]
-
Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a fluorogenic FEN1 cleavage assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a drug candidate engages with its intended target protein within intact cells.[11]
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tₘ). In CETSA, cells are treated with the compound and then heated to various temperatures. Soluble (un-denatured) protein is then quantified. An upward shift in the melting curve for the target protein in treated cells compared to untreated cells indicates direct binding.[11][26]
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., SW620) and treat them with this compound or a vehicle control (DMSO) for a specified time.[11]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-60°C) for a few minutes using a thermal cycler, followed by a cooling step.[11]
-
Cell Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble FEN1 using an antibody-based method like Western Blot or ELISA.[11]
-
Analysis: Plot the percentage of soluble FEN1 against temperature for both treated and control samples. A rightward shift in the curve for the this compound-treated sample indicates target engagement and stabilization.[26][27]
Cellular Consequences and Signaling
DNA Damage Response (DDR) Activation
Inhibition of FEN1 disrupts normal DNA replication and repair, leading to the accumulation of unresolved DNA flap structures.[13] This replication stress triggers the DNA Damage Response (DDR). Studies show that treatment with FEN1 inhibitors leads to:
-
Increased DNA Damage Markers: Accumulation of γH2AX and 53BP1 foci, which are markers for DNA double-strand breaks.[16]
-
Cell Cycle Arrest: Cells often arrest in the S or G2/M phase of the cell cycle to allow time for DNA repair.[9][20]
-
Apoptosis and Senescence: If the DNA damage is too severe to be repaired, cells may undergo programmed cell death (apoptosis) or enter a state of permanent cell cycle arrest (senescence).[9][28]
Synthetic Lethality in HR-Deficient Cancers
The most promising therapeutic application of FEN1 inhibition lies in its ability to induce synthetic lethality.
Principle: Normal cells have multiple redundant pathways to repair DNA damage. For example, double-strand breaks can be repaired by either high-fidelity Homologous Recombination (HR) or other pathways. Many cancers, such as those with BRCA1 or BRCA2 mutations, are deficient in the HR pathway (HRD). These HRD cells become heavily reliant on alternative pathways where FEN1 is a key player. When FEN1 is inhibited in these HRD cells, they lose their remaining capacity to cope with replication-associated DNA damage, leading to catastrophic genomic instability and cell death. In contrast, normal cells with functional HR can tolerate FEN1 inhibition.[4][6][10]
Caption: FEN1 inhibition is synthetically lethal in HR-deficient cancer cells.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the cellular functions of FEN1 and a promising lead compound for the development of targeted cancer therapies. Its mechanism of action is well-defined, and it demonstrates clear target engagement and biological activity in cellular models. Key findings indicate that FEN1 inhibition effectively triggers the DNA damage response and can selectively kill cancer cells with specific DNA repair deficiencies through synthetic lethality.[6][17]
Future research should focus on optimizing the pharmacokinetic properties of FEN1 inhibitors to improve their in vivo efficacy and stability.[16] Further exploration of combination therapies, such as pairing FEN1 inhibitors with PARP inhibitors or platinum-based chemotherapies, may yield synergistic effects and overcome therapeutic resistance.[5][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. kuickresearch.com [kuickresearch.com]
- 6. FEN1 | Cancer Genetics Web [cancerindex.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 14. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound - MedChem Express [bioscience.co.uk]
- 19. esrf.fr [esrf.fr]
- 20. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Thermal Shift™ | Thermo Fisher Scientific - US [thermofisher.com]
- 27. analytik-jena.com [analytik-jena.com]
- 28. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4: A Technical Guide to a Key Inhibitor of DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication and repair. Its overexpression is implicated in numerous cancers, contributing to tumor progression and therapeutic resistance. This has positioned FEN1 as a promising target for anticancer drug development. FEN1-IN-4 is a potent and selective small molecule inhibitor of FEN1, belonging to the N-hydroxyurea class of compounds. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in perturbing DNA repair pathways, and its potential as a therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to FEN1
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for two major cellular processes:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are created when DNA polymerase displaces the RNA primer of the preceding Okazaki fragment. This action is crucial for the ligation of Okazaki fragments and the completion of DNA replication.
-
Long-Patch Base Excision Repair (LP-BER): In response to DNA damage, particularly from alkylating and oxidizing agents, FEN1 participates in the LP-BER pathway by excising the 5' flap containing the damaged base.
Due to its fundamental roles in DNA metabolism, the dysregulation of FEN1 activity is associated with genomic instability, a hallmark of cancer. Elevated levels of FEN1 have been observed in various malignancies, including breast, ovarian, lung, and colon cancers, often correlating with poor prognosis and resistance to chemotherapy.
This compound: A Potent Inhibitor of FEN1
This compound is a cell-active inhibitor of human FEN1. It belongs to a class of N-hydroxyurea compounds that have been identified as potent blockers of FEN1's enzymatic activity.
Mechanism of Action: this compound and related N-hydroxyurea inhibitors act by binding to the active site of FEN1. X-ray crystallography studies have revealed that these inhibitors chelate the two catalytic magnesium ions in the FEN1 active site. This binding physically obstructs the entry of the DNA substrate's 5' flap into the catalytic center, thereby preventing cleavage.
Quantitative Data on this compound and Other FEN1 Inhibitors
The following tables summarize the quantitative effects of FEN1 inhibitors across various cancer cell lines.
Table 1: In Vitro Potency of FEN1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | hFEN1-336Δ | Cell-free | 30 | [1] |
| Compound 1 | hFEN1-336Δ | Cell-free | 27 ± 2 | |
| Compound 2 | hFEN1-336Δ | Cell-free | 30 ± 2 | |
| Compound 4 | hFEN1-336Δ | Cell-free | 41 ± 4 |
Table 2: Cellular Effects of FEN1 Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Effect | Quantitative Value | Reference(s) |
| T-47D | Breast Cancer | This compound | Increase in G2/M phase | ~4% increase | |
| BT-549 | Breast Cancer | This compound | Increase in G2/M phase | ~6% increase | |
| A2780cis | Ovarian Cancer | FEN1 inhibitor + Cisplatin | Increased cell death (Annexin V) | Significant increase vs single agent | |
| PEO1 | Ovarian Cancer (BRCA2 deficient) | FEN1 inhibitor C8 | Reduced clonogenic survival | ~5-fold more sensitive than PEO4 | [1] |
| HCT116 | Colon Cancer | FEN1 inhibitor Compound 8 | Slower tumor growth in mice | Significant reduction | |
| A549 | Non-Small Cell Lung Cancer | FEN1 knockdown | Reduced cell growth | Significant reduction |
Role of this compound in DNA Repair Pathways
This compound's primary mechanism of therapeutic action is the disruption of DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already genomically unstable or deficient in other DNA repair pathways.
Inhibition of Long-Patch Base Excision Repair (LP-BER)
The LP-BER pathway is crucial for repairing DNA damage caused by endogenous and exogenous agents. FEN1's role is to remove the displaced DNA strand containing the lesion. By inhibiting FEN1, this compound prevents the completion of LP-BER, leading to the accumulation of unrepaired DNA damage and the formation of cytotoxic DNA intermediates.
Disruption of Okazaki Fragment Maturation
During DNA replication, the inability to remove RNA-DNA flaps due to FEN1 inhibition leads to the stalling of replication forks and the accumulation of unprocessed Okazaki fragments. This can trigger a DNA damage response and, in rapidly dividing cancer cells, lead to replication catastrophe and cell death.
Synthetic Lethality
A promising therapeutic strategy involving FEN1 inhibition is the concept of synthetic lethality. This occurs when the inhibition of FEN1 is lethal to cancer cells that have a pre-existing defect in another DNA repair pathway, such as homologous recombination (HR), while being relatively non-toxic to normal cells. For example, cancers with mutations in BRCA1 or BRCA2 genes are deficient in HR and are particularly sensitive to FEN1 inhibitors. The inhibition of FEN1 in these cells creates a synthetic lethal phenotype, leading to selective cancer cell killing.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of FEN1 inhibitors are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate into a colony, thereby measuring the long-term reproductive viability of cells after treatment.
Protocol:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflows
High-Throughput Screening for FEN1 Inhibitors
A common workflow for identifying novel FEN1 inhibitors involves a fluorescence-based assay.
Selectivity of this compound
FEN1 belongs to the 5' nuclease superfamily, which also includes other structurally related enzymes such as exonuclease 1 (EXO1), GEN1, and XPG. Some N-hydroxyurea-based FEN1 inhibitors have been shown to exhibit some cross-reactivity with EXO1. The selectivity profile of this compound against other nucleases is a critical aspect of its preclinical development to minimize off-target effects. Further studies are needed to fully characterize the selectivity of this compound.
Conclusion and Future Directions
This compound and other FEN1 inhibitors represent a promising class of targeted anticancer agents. Their ability to disrupt fundamental DNA replication and repair processes, particularly in the context of synthetic lethality with other DNA repair deficiencies, provides a strong rationale for their continued development. Future research should focus on:
-
Comprehensive in vivo efficacy and toxicity studies of this compound.
-
Elucidation of the detailed selectivity profile of this compound.
-
Identification of predictive biomarkers to select patients who are most likely to respond to FEN1 inhibitor therapy.
-
Exploration of combination therapies with other DNA-damaging agents or targeted therapies to enhance clinical efficacy.
This technical guide provides a foundational understanding of this compound and its role in DNA repair, intended to support the ongoing research and development efforts in this exciting area of oncology.
References
The Chemical Landscape of FEN1-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapies. FEN1-IN-4 is a potent small molecule inhibitor of FEN1 that has demonstrated significant cellular activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the signaling pathways modulated by this inhibitor are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, also known as 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, is a member of the N-hydroxyurea class of FEN1 inhibitors.[1][2][3] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione | [3] |
| Synonyms | FEN1 Inhibitor C2, FEN1 Inhibitor 4 | [2][3] |
| CAS Number | 1995893-58-7 | [1][2][3] |
| Molecular Formula | C12H12N2O3 | [1][2][3] |
| Molecular Weight | 232.24 g/mol | [1][2][3] |
| SMILES | O=C1N(C(C2=CC=CC=C2N1CC3CC3)=O)O | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
| Storage | Store at -20°C | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the formation of the 3-hydroxyquinazoline-2,4(1H,3H)-dione core, followed by N-alkylation.
Synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione (Intermediate)
This procedure is adapted from established methods for the synthesis of the quinazolinedione core.
Materials:
-
Methyl 2-aminobenzoate
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzyloxyamine hydrochloride
-
Triethylamine
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of methyl 2-aminobenzoate in anhydrous toluene, add CDI.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and add benzyloxyamine hydrochloride and triethylamine.
-
Resume reflux and continue for an additional 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a solution of NaOH in ethanol and water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.
-
Deprotect the benzyl group by dissolving the intermediate in a suitable solvent and performing catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to yield 3-hydroxyquinazoline-2,4(1H,3H)-dione.
Synthesis of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (this compound)
This procedure describes the N-alkylation of the quinazolinedione core.
Materials:
-
3-hydroxyquinazoline-2,4(1H,3H)-dione
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-hydroxyquinazoline-2,4(1H,3H)-dione in DMF.
-
Add K2CO3 to the solution.
-
Add (bromomethyl)cyclopropane to the reaction mixture.
-
Heat the reaction at 80°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the flap endonuclease activity of human FEN1, with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1] The N-hydroxyurea moiety of the inhibitor is believed to chelate the catalytic magnesium ions in the FEN1 active site, thereby blocking substrate entry and preventing catalysis.
Inhibition of FEN1 by this compound has been shown to induce a DNA damage response in cells, leading to the activation of the ATM checkpoint signaling pathway. This is characterized by the phosphorylation of histone H2AX and the ubiquitination of FANCD2, a key event in the Fanconi anemia pathway responsible for stabilizing stalled replication forks. The accumulation of unresolved DNA flaps due to FEN1 inhibition leads to replication stress, DNA double-strand breaks, and ultimately, apoptosis.
Furthermore, FEN1 inhibition has been linked to the innate immune cGAS-STING pathway. The accumulation of cytoplasmic DNA fragments, including mitochondrial DNA (mtDNA), resulting from FEN1-inhibition-induced cellular stress, activates cGAS, leading to the production of cGAMP and subsequent activation of STING. This, in turn, triggers the production of type I interferons and other inflammatory cytokines.
Quantitative Data
| Assay | Cell Line | IC50 / EC50 | Reference |
| hFEN1-336Δ Inhibition (in vitro) | - | 30 nM | [1] |
| Cytotoxicity (EC50) | HeLa | ~6 µM | |
| Cytotoxicity (EC50) | SW620 | ~15 µM | |
| Cellular Target Engagement (CETSA EC50) | SW620 | 6.8 µM |
Experimental Protocols
FEN1 Enzymatic Assay (Fluorescence Polarization)
This protocol is designed to measure the enzymatic activity of FEN1 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human FEN1 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
FEN1 substrate: A dual-labeled DNA flap substrate with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL). The sequence should be designed to be a specific substrate for FEN1.
-
This compound or other test compounds dissolved in DMSO.
-
384-well black, low-volume plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a reaction mixture containing assay buffer and the FEN1 substrate at a final concentration of 10-50 nM.
-
Add this compound or other test compounds to the wells at various concentrations. Include a DMSO control.
-
To initiate the reaction, add recombinant FEN1 protein to a final concentration of 1-5 nM.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the engagement of this compound with FEN1 in a cellular context.
Materials:
-
SW620 cells (or other suitable cell line)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies: Anti-FEN1, secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
Quantify the band intensities to determine the amount of soluble FEN1 at each temperature and compound concentration.
-
Plot the fraction of soluble FEN1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Measurement of Mitochondrial DNA (mtDNA) Release into the Cytosol
This protocol quantifies the amount of mtDNA released into the cytosol following treatment with this compound.
Materials:
-
Cells of interest (e.g., macrophages)
-
This compound
-
Digitonin lysis buffer
-
DNA extraction kit
-
qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest the cells and wash with PBS.
-
Lyse the cells with a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifuge the lysate to pellet the intact mitochondria and nuclei.
-
Carefully collect the supernatant, which represents the cytosolic fraction.
-
Extract DNA from the cytosolic fraction using a DNA extraction kit.
-
Perform qPCR using primers for both a mitochondrial and a nuclear gene. The nuclear gene serves as a control for contamination from the nuclear fraction.
-
Calculate the relative amount of mtDNA in the cytosol, normalized to the nuclear DNA control.
Western Blot for Phosphorylated STING (p-STING)
This protocol detects the activation of the STING pathway by measuring the phosphorylation of STING.
Materials:
-
Cells treated with this compound or control
-
RIPA buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-STING (Ser366), anti-total STING, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-STING antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with anti-total STING and anti-β-actin antibodies for normalization.
Signaling Pathways and Experimental Workflows
FEN1 Inhibition and DNA Damage Response
Caption: this compound inhibits FEN1, leading to unresolved DNA flaps, replication stress, and DSBs, activating the DDR and apoptosis.
FEN1 Inhibition and cGAS-STING Pathway Activation
Caption: this compound induces mtDNA release, activating the cGAS-STING pathway and interferon production.
Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis, in vitro, and cellular characterization of this compound.
References
The Impact of FEN1-IN-4 on Okazaki Fragment Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1), in the critical process of Okazaki fragment maturation. FEN1 is a key enzyme in DNA replication and repair, responsible for removing 5' RNA/DNA flaps generated during lagging strand synthesis. Its inhibition presents a promising strategy for anticancer therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the involved pathways and experimental workflows.
Introduction: The Critical Role of FEN1 in Okazaki Fragment Maturation
During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous DNA strand. This process, termed Okazaki fragment maturation, is essential for maintaining genomic integrity.
A key player in this process is Flap Endonuclease 1 (FEN1), a structure-specific nuclease that recognizes and cleaves the 5' flap structures created when DNA polymerase displaces the downstream primer. FEN1's precise cleavage creates a nick that can be sealed by DNA ligase, completing the maturation process. Given its crucial role, the inhibition of FEN1 can lead to the accumulation of unprocessed Okazaki fragments, resulting in DNA strand breaks and ultimately cell death. This makes FEN1 an attractive target for cancer therapy, particularly in tumors with existing DNA repair deficiencies.
This compound: A Potent Inhibitor of FEN1
This compound is a small molecule inhibitor belonging to the N-hydroxyurea class of compounds. It has been identified as a potent inhibitor of human FEN1.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the active site of FEN1. The N-hydroxyurea moiety of the inhibitor is understood to chelate the divalent metal ions (typically Mg2+) that are essential for FEN1's catalytic activity. By occupying the active site, this compound physically obstructs the entry and proper positioning of the DNA flap substrate, thereby preventing cleavage.
Quantitative Data
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.
| Compound | Target | IC50 (nM) | Assay Condition |
| This compound | hFEN1-336Δ | 30[1] | Cell-free enzymatic assay |
hFEN1-336Δ refers to a truncated form of human FEN1 used in the assay.
Signaling Pathways and Experimental Workflows
Okazaki Fragment Maturation Pathway and Inhibition by this compound
The following diagram illustrates the key steps of the short-flap pathway of Okazaki fragment maturation and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to determine the inhibitory effect of a compound like this compound on FEN1's enzymatic activity.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on Okazaki fragment maturation.
In Vitro FEN1 Cleavage Assay (Fluorescence-Based)
This assay measures the endonuclease activity of FEN1 on a synthetic DNA flap substrate. Cleavage of the flap releases a fluorophore from a quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human FEN1 (hFEN1)
-
This compound (dissolved in DMSO)
-
Fluorescently labeled DNA flap substrate (e.g., with a 5'-FAM and a 3'-DABCYL quencher on the flap)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of hFEN1 (e.g., at a final concentration of 50 pM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorescent DNA flap substrate (e.g., at a final concentration of 50 nM) to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM) at 37°C for 30-60 minutes, taking readings every minute.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Okazaki Fragment Maturation Reconstitution Assay
This assay reconstitutes the key steps of Okazaki fragment maturation to assess the overall impact of an inhibitor on the coordinated process of DNA synthesis, flap cleavage, and ligation.
Materials:
-
Recombinant hFEN1, DNA Polymerase δ, DNA Ligase I, PCNA, and Replication Factor C (RFC)
-
This compound (dissolved in DMSO)
-
Synthetic Okazaki fragment substrate: a template oligonucleotide with a downstream primer containing a 5' flap (can be RNA-DNA hybrid) and an upstream primer. The upstream primer can be radiolabeled (e.g., with ³²P) for detection.
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
ATP
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 1 mM DTT
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15%)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, ATP, dNTPs, and the Okazaki fragment substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.
-
Add RFC, PCNA, and DNA Polymerase δ to the mixtures and incubate at 37°C for a short period (e.g., 5 minutes) to allow for primer extension and flap formation.
-
Add hFEN1 and DNA Ligase I to the reactions.
-
Incubate at 37°C for a specified time course (e.g., 5, 15, 30 minutes).
-
Stop the reactions by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography.
-
Data Analysis: The unprocessed substrate, the cleaved intermediate, and the final ligated product will migrate differently on the gel. Quantify the bands corresponding to each species to determine the percentage of inhibition of the overall maturation process at different concentrations of this compound.
Conclusion
This compound is a potent and specific inhibitor of FEN1 that effectively disrupts Okazaki fragment maturation by blocking the crucial flap cleavage step. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biochemical effects of this compound and other potential FEN1 inhibitors. The continued study of such compounds is vital for the development of novel cancer therapeutics that exploit the dependencies of tumor cells on specific DNA repair pathways.
References
Investigating the Cellular Targets of FEN1-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in the intricate processes of DNA replication and repair, playing a pivotal role in maintaining genomic stability. Its functions are essential for Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway. The overexpression of FEN1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-4 is a potent and specific small molecule inhibitor of FEN1, demonstrating significant potential in cancer therapy. This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Cellular Target: Flap Endonuclease 1 (FEN1)
This compound directly targets the enzymatic activity of human FEN1. It is a competitive inhibitor that blocks the substrate's entry to the catalytic site of the enzyme. This inhibition disrupts the crucial roles of FEN1 in DNA metabolism.
Quantitative Inhibition Data
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | hFEN1-336Δ | 30 | Cell-free |
Key Cellular Processes Affected by this compound
Inhibition of FEN1 by this compound leads to a cascade of cellular events, primarily impacting DNA replication and repair, which in turn affects cell cycle progression, viability, and inflammatory signaling.
Disruption of DNA Replication and Repair
This compound's primary mechanism of action is the disruption of two fundamental DNA maintenance pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed as DNA polymerase synthesizes DNA in short segments known as Okazaki fragments. Inhibition of FEN1 leads to the accumulation of these unprocessed flaps, stalling DNA replication and leading to replication stress.
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway, which is crucial for repairing DNA damage caused by oxidative stress and alkylating agents. By inhibiting FEN1, this compound compromises the cell's ability to repair such DNA lesions, leading to the accumulation of DNA damage.
Induction of Cell Cycle Arrest and Apoptosis
The replication stress and accumulation of DNA damage induced by this compound trigger cellular checkpoint responses, leading to cell cycle arrest and programmed cell death (apoptosis).
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction |
| HeLa | This compound | G2/M arrest | Increased |
| SW620 (colorectal cancer) | This compound | G2/M arrest | Increased |
| Breast Cancer Cell Lines | This compound | G2/M arrest | Increased apoptosis and necrosis |
Modulation of the Inflammasome Pathway
Recent studies have unveiled a novel role for FEN1 in the activation of the NLRP3 inflammasome. FEN1 is involved in the processing of mitochondrial DNA (mtDNA) that has been damaged by oxidative stress. Inhibition of FEN1 by this compound has been shown to abrogate the release of oxidized mtDNA fragments into the cytosol, thereby preventing the activation of the NLRP3 inflammasome and subsequent inflammatory responses.
Experimental Protocols
FEN1 Activity Assay (Fluorescence-Based)
This assay measures the ability of FEN1 to cleave a synthetic DNA substrate containing a 5' flap structure.
Materials:
-
Purified recombinant human FEN1 protein
-
This compound
-
Fluorescently labeled DNA substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of a 2X solution of the fluorescent DNA substrate to each well.
-
Initiate the reaction by adding 10 µL of a 4X solution of FEN1 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI staining solution and incubate at room temperature for 15 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Experimental Workflows
Okazaki Fragment Maturation Pathway
Unraveling the Cytotoxic Potential of FEN1-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on the cytotoxic effects of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, making it a compelling target in oncology.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to facilitate further investigation and drug development efforts in this area.
Quantitative Analysis of this compound Cytotoxicity
This compound has demonstrated significant cytotoxic and cytostatic effects across various cancer cell lines, particularly in breast cancer.[1][2] Its activity is often enhanced when used in combination with ionizing radiation (IR).[1][2] The primary mechanisms of cell death induced by this compound are apoptosis and necrosis.[1][2]
Induction of Cell Death (Apoptosis and Necrosis)
This compound monotherapy has been shown to induce cytotoxicity through apoptosis and necrosis in a range of breast cancer cell lines.[1] The effect is often more pronounced in triple-negative breast cancer (TNBC) cells.[1] The combination of this compound with ionizing radiation typically enhances this cytotoxic effect.[1] Necrosis has been observed as the more frequent contributor to total cell death induced by this compound.[1]
Table 1: this compound Induced Cell Death in Breast Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (%) | Necrosis (%) | Total Cell Death (%) |
| MCF 10A | This compound | Data not specified | Data not specified | Increased |
| SK-BR-3 | This compound | Data not specified | Data not specified | Increased |
| MDA-MB-468 | This compound | Data not specified | Data not specified | Increased |
| This compound + IR | Data not specified | Data not specified | Significantly Increased (p=0.011) | |
| MDA-MB-231 | This compound | Data not specified | Data not specified | Increased |
| BT-549 | This compound | Data not specified | Data not specified | Increased |
| BT-20 | This compound + IR | Data not specified | Data not specified | Increased |
| T-47D | This compound + IR | Data not specified | Data not specified | Increased |
Note: Specific percentages for apoptosis and necrosis for each cell line were not detailed in the provided search results, but the trend of increased cell death was consistently reported.[1]
Impact on Cell Viability and Proliferation
Beyond direct cell killing, this compound also exhibits cytostatic effects by impeding cell cycle progression and inducing senescence.[1][2] This leads to a reduction in the overall survival fraction of cancer cells.[1][2]
Table 2: Cytostatic and Radiosensitizing Effects of this compound
| Parameter | Effect of this compound |
| Clonogenic Survival | Reduced survival fraction |
| Cell Cycle | Increased G2/M phase arrest |
| Senescence | Induced |
| Doubling Time | Extended |
| DNA Double-Strand Breaks | Increased |
Experimental Protocols
This section details the methodologies for key experiments used to assess the cytotoxicity of this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of human breast cancer cell lines (e.g., MCF 10A, SK-BR-3, MDA-MB-468, MDA-MB-231, BT-549, BT-20, T-47D, MCF7) and non-malignant cells (e.g., skin fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution.[4] Cells are treated with the desired concentration of this compound for specified incubation periods (e.g., up to 10 days).[1]
-
Ionizing Radiation (IR): For combination studies, cells are irradiated with a specific dose of ionizing radiation.[1]
Apoptosis and Necrosis Assay
This protocol utilizes APC Annexin V and 7-AAD staining to differentiate between apoptotic and necrotic cells.[1]
-
Cell Preparation: Cells are seeded in culture plates and treated with this compound, IR, or a combination.
-
Harvesting: After the treatment period, both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. APC Annexin V and 7-AAD are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a specified time.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Apoptotic cells: Annexin V positive, 7-AAD negative.
-
Necrotic cells: Annexin V positive, 7-AAD positive.
-
Late apoptotic/necrotic cells: Annexin V positive, 7-AAD positive.
-
Live cells: Annexin V negative, 7-AAD negative.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: A known number of cells are seeded into culture plates.
-
Treatment: Cells are treated with this compound and/or IR.
-
Incubation: The plates are incubated for a period that allows for colony formation (e.g., 10-14 days).
-
Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Counting: The number of colonies containing at least 50 cells is counted.
-
Calculation: The survival fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Cells are cultured and treated as described above.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Mechanisms of this compound Cytotoxicity
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound cytotoxicity.
Signaling Pathway of this compound Induced Cytotoxicity
Caption: this compound inhibits FEN1, leading to DNA damage, cell cycle arrest, and ultimately cell death.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound in cancer cell lines.
References
Methodological & Application
Application Notes and Protocols for FEN1-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of FEN1-IN-4 on human Flap Endonuclease 1 (FEN1).
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair.[1][2][3] Its overexpression in various cancers has made it a promising target for anticancer therapies.[1][4][5] this compound is a potent and selective inhibitor of human FEN1.[6][7] This document outlines a robust and reproducible in vitro assay to characterize the inhibitory potential of this compound and similar compounds.
Principle of the Assay
The assay utilizes a synthetic DNA flap substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore due to their proximity. Upon cleavage of the 5' flap by FEN1, the fluorophore-containing fragment is released, leading to a measurable increase in fluorescence intensity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence signal in its presence.[4][5][8]
Quantitative Data for this compound
The following table summarizes the known in vitro activity of this compound against human FEN1.
| Compound | Target | IC50 | Assay Type |
| This compound | hFEN1-336Δ | 30 nM | Cell-free enzymatic assay |
Data sourced from publicly available information.[6][7]
Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Human FEN1 enzyme (recombinant)
-
This compound (or other test compounds)
-
FEN1 DNA flap substrate: A synthetic oligonucleotide substrate with a 5' flap, labeled with a fluorophore (e.g., 6-FAM or 6-TAMRA) and a corresponding quencher (e.g., BHQ-1 or BHQ-2).[4][8]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[4][9]
-
DMSO (for dissolving compounds)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with appropriate excitation/emission filters for the chosen fluorophore/quencher pair.
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 100 nM).
-
For the final assay, dilute the compounds in Assay Buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Assay Plate Preparation:
-
Add 2 µL of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add 30 µL of FEN1 enzyme diluted in Assay Buffer to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range (e.g., 20 nM).[4][9]
-
Include "no enzyme" controls (Assay Buffer only) and "no inhibitor" controls (enzyme with DMSO vehicle).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., room temperature or 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes, taking readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., for 6-TAMRA, excitation at 525 nm and emission at 598 nm).[4][9]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the kinetic curves.
-
Normalize the rates of the inhibitor-treated wells to the "no inhibitor" control (100% activity).
-
Plot the percentage of FEN1 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
FEN1 Signaling Pathway and Inhibition
Caption: FEN1 binds to and cleaves the 5' flap on DNA, a process blocked by this compound.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for determining the IC50 of this compound using a fluorescence-based assay.
References
- 1. esrf.fr [esrf.fr]
- 2. researchgate.net [researchgate.net]
- 3. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: FEN1-IN-4 and Ionizing Radiation Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, particularly in the base excision repair (BER) pathway.[1] Its overexpression has been observed in various cancers, including breast and cervical cancer, and is associated with resistance to DNA-damaging therapies.[2][3] FEN1-IN-4 is a small molecule inhibitor of FEN1 that has shown promise in preclinical studies.[4] This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with ionizing radiation (IR) as a potential cancer therapy. The inhibition of FEN1 is hypothesized to impair the repair of IR-induced DNA damage, leading to increased cell death in cancer cells.[2]
Data Presentation
The following tables summarize representative quantitative data on the effects of FEN1 inhibition in combination with ionizing radiation. This data is compiled from studies on FEN1 inhibitors and serves as a guide for expected outcomes.
Table 1: Clonogenic Survival Assay - Surviving Fraction
| Treatment | 0 Gy | 2 Gy | 4 Gy | 6 Gy |
| Control (Vehicle + IR) | 1.00 | 0.65 | 0.30 | 0.10 |
| This compound (10 µM) + IR | 0.85 | 0.40 | 0.15 | 0.03 |
Disclaimer: The data presented in this table is representative and compiled from studies on various FEN1 inhibitors. Actual results with this compound may vary.
Table 2: DNA Damage Analysis - γH2AX Foci per Nucleus
| Treatment | 1 hour post-IR | 24 hours post-IR |
| Control (Vehicle + 4 Gy IR) | 25 | 5 |
| This compound (10 µM) + 4 Gy IR | 35 | 15 |
Disclaimer: The data presented in this table is representative and compiled from studies on various FEN1 inhibitors. Actual results with this compound may vary.
Table 3: Cell Cycle Analysis - Percentage of Cells in G2/M Phase
| Treatment | 24 hours post-IR |
| Control (Vehicle + 4 Gy IR) | 30% |
| This compound (10 µM) + 4 Gy IR | 50% |
Disclaimer: The data presented in this table is representative and compiled from studies on various FEN1 inhibitors. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at a density that will result in 50-150 colonies per well for the untreated control. This will need to be optimized for each cell line and radiation dose.
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete medium. A final concentration of 1-20 µM is a common starting range.
-
Replace the medium in the wells with the this compound containing medium or a vehicle control (DMSO in medium).
-
Incubate for 24 hours.
-
-
Ionizing Radiation:
-
Irradiate the plates with the desired doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
After irradiation, replace the medium with fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Clonogenic Assay Workflow
Protocol 2: Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks (DSBs) using an antibody against phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in 6-well plates
-
This compound
-
X-ray irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in 6-well plates.
-
Pre-treat with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Irradiate with the desired dose (e.g., 4 Gy).
-
-
Fixation and Permeabilization:
-
At desired time points post-irradiation (e.g., 1 and 24 hours), wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
γH2AX Immunofluorescence Workflow
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells from a 6-well plate
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Irradiate with the desired dose (e.g., 4 Gy).
-
-
Harvesting and Fixation:
-
At 24 hours post-irradiation, harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in G1, S, and G2/M phases based on DNA content.
-
Signaling Pathway
The combination of this compound and ionizing radiation is proposed to work synergistically to induce cancer cell death. IR causes DNA double-strand breaks (DSBs), which are normally repaired through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). FEN1 plays a crucial role in the long-patch base excision repair (LP-BER) pathway, which resolves single-strand breaks and other base damages. Inhibition of FEN1 by this compound leads to the accumulation of unrepaired DNA lesions, which can convert to DSBs, particularly during DNA replication. The combined load of IR-induced and FEN1 inhibition-induced DSBs overwhelms the cellular repair capacity, leading to prolonged cell cycle arrest (primarily in G2/M) and ultimately, apoptosis.[2][5]
Synergistic Mechanism of this compound and IR
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FEN1-IN-4 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FEN1-IN-4, a potent and selective inhibitor of Flap Endonuclease 1 (FEN1), for inducing synthetic lethality in cancer cells, particularly those with deficiencies in DNA repair pathways such as BRCA1 and BRCA2 mutations.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair.[1][2] In many cancers, FEN1 is overexpressed, contributing to genomic instability and resistance to chemotherapy.[2][3] this compound is a small molecule inhibitor of FEN1 with a reported IC50 of 30 nM in a cell-free assay. The inhibition of FEN1 has been shown to be a promising therapeutic strategy, particularly through the mechanism of synthetic lethality. This occurs when the inhibition of FEN1 in cancer cells that already harbor a deficiency in another DNA repair pathway (e.g., BRCA1/2 mutations) leads to cell death, while normal cells remain viable.[1][4][5]
These notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines, including methods for evaluating cell viability, apoptosis, and DNA damage.
Data Presentation
Table 1: In Vitro Potency of FEN1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 | Selectivity | Reference |
| This compound | hFEN1-336Δ | Cell-free | 30 nM | Not specified | N/A |
| BSM-1516 | FEN1 | Biochemical | 7 nM | ~65-fold vs. Exo1 (IC50 = 460 nM) | [6] |
| BSM-1516 | FEN1 | CETSA | 24 nM | Not applicable | [6] |
Table 2: Cellular Activity of FEN1 Inhibitors in BRCA-Deficient Cancer Cells
| Inhibitor | Cell Lines | Assay | Endpoint | Result | Reference |
| FEN1 Inhibitor | PEO1 (BRCA2-mutant) vs. PEO4 (BRCA2-proficient) | Clonogenic Survival | Cell Viability | PEO1 cells are more sensitive to FEN1 inhibition.[1][7] | [1][7] |
| FEN1 Inhibitor | PEO1 (BRCA2-mutant) | γH2AX Foci | DNA Damage | Increased γH2AX foci accumulation.[1][4] | [1][4] |
| FEN1 Inhibitor | PEO1 (BRCA2-mutant) | Cell Cycle Analysis | Cell Cycle Progression | S-phase and G2/M-phase cell cycle arrest.[1] | [1] |
| FEN1 Inhibitor | PEO1 (BRCA2-mutant) | Annexin V Staining | Apoptosis | Induction of apoptosis.[1] | [1] |
| FEN1 inhibitor C8 | PEO1 (BRCA2-mutant) vs. PEO4 (BRCA2-proficient) | Clonogenic Survival | Cell Viability | PEO1 cells are ~5-fold more sensitive than PEO4 cells.[7] | [7] |
| BSM-1516 | DLD1 (BRCA2-deficient) vs. DLD1 (BRCA2-wild-type) | Clonogenic Assay | Cell Viability | DLD1 BRCA2-deficient cells are ~15-fold more sensitive (EC50 of 350 nM vs. 5 µM).[6] | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. newatlas.com [newatlas.com]
- 6. blacksmithmedicines.com [blacksmithmedicines.com]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of FEN1-IN-4 and PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of FEN1-IN-4, a potent Flap Endonuclease 1 (FEN1) inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cells. The combination of these two targeted therapies represents a promising strategy to enhance anti-tumor efficacy, particularly in cancers with deficiencies in DNA damage repair pathways. This protocol outlines the underlying scientific rationale, detailed methodologies for assessing synergy, and data analysis techniques.
Introduction
Targeting the DNA damage response (DDR) is a clinically validated strategy in oncology. PARP inhibitors have shown significant efficacy in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. FEN1 is a critical enzyme involved in DNA replication and repair, specifically in the processing of Okazaki fragments and long-patch base excision repair. Inhibition of FEN1 leads to the accumulation of DNA single-strand breaks, which can be converted into more lethal double-strand breaks. The concurrent inhibition of FEN1 and PARP creates a synthetic lethal interaction, where the combined effect on two separate DNA repair pathways leads to a level of cancer cell death that is not achievable with either agent alone. This protocol provides a framework for researchers to explore this synergistic relationship.
Signaling Pathway Overview
The synthetic lethality of FEN1 and PARP inhibitors is rooted in their complementary roles in the DNA damage response. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cells with proficient homologous recombination (HR), these DSBs can be repaired. However, in HR-deficient cancer cells, the accumulation of DSBs is highly toxic.
FEN1 is essential for the maturation of Okazaki fragments during DNA replication and also participates in base excision repair. Inhibition of FEN1 leads to the persistence of 5' flaps on DNA, which can also cause replication fork stalling and collapse, ultimately generating DSBs. By simultaneously inhibiting both PARP and FEN1, the cell's ability to repair DNA damage is severely compromised, leading to a synergistic increase in cell death, especially in cancer cells that are already genetically vulnerable due to underlying DNA repair defects.
Figure 1: Simplified signaling pathway of FEN1 and PARP inhibitor synergy.
Quantitative Data Summary
The synergistic effects of this compound and PARP inhibitors can be quantified using the Combination Index (CI) calculated by the Chou-Talalay method. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Cell Line | Cancer Type | FEN1 Inhibitor | PARP Inhibitor | Combination Index (CI) | Reference |
| HCC1395-OlaR | Triple-Negative Breast Cancer | LNT1 | Olaparib | 0.20 (Strong Synergy) | [1][2] |
| BT549 | Triple-Negative Breast Cancer | LNT1 | Talazoparib | Synergistic | [3] |
| DLD1 (BRCA2-/-) | Colorectal Carcinoma | BSM-1516 | Olaparib | Strong Synergy | [3] |
| DLD1 (BRCA2+/+) | Colorectal Carcinoma | BSM-1516 | Olaparib | Additive/Antagonistic | [3] |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the synergy between this compound and a PARP inhibitor involves determining the potency of each drug individually, followed by combination studies at various concentrations.
Figure 2: General experimental workflow for synergistic studies.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the effects of drug combinations on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment (Single Agent):
-
Prepare serial dilutions of this compound and the PARP inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
-
Drug Treatment (Combination):
-
Prepare drug combinations at a constant ratio (e.g., based on the ratio of their IC50 values) or in a checkerboard format.
-
Add 100 µL of the drug combinations to the wells.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
Protocol 2: Colony Formation Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound, the PARP inhibitor, or the combination. Include a vehicle control.
-
Incubate the plates for 24-48 hours.
-
-
Colony Growth:
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed in the control wells.
-
-
Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Data Analysis: Chou-Talalay Method for Synergy Quantification
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[4][5][6] It is based on the median-effect equation and calculates a Combination Index (CI).
Calculation of Combination Index (CI):
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to achieve the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Specialized software such as CompuSyn can be used to automatically calculate CI values and generate isobolograms.
Conclusion
The combination of this compound and PARP inhibitors holds significant therapeutic potential by exploiting the concept of synthetic lethality in cancer cells. The protocols and application notes provided herein offer a comprehensive guide for researchers to systematically investigate and quantify the synergistic anti-tumor effects of this drug combination. Rigorous adherence to these methodologies will enable the generation of robust and reproducible data, which is crucial for the pre-clinical development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for FEN1-IN-4 in a Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2][3] FEN1 is overexpressed in numerous cancers, and its inhibition can lead to synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] FEN1-IN-4 is a potent and specific small molecule inhibitor of FEN1, with a reported in vitro IC50 of 30 nM.[5][6]
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the engagement of a drug with its target protein in a cellular environment.[7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7][8] This document provides detailed application notes and protocols for utilizing this compound in a CETSA to confirm its engagement with FEN1 in intact cells.
FEN1 Signaling and Role in DNA Repair
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during lagging strand DNA synthesis and long-patch base excision repair (LP-BER).[9] In both pathways, FEN1 recognizes and cleaves 5' flap structures, which are essential for maintaining genomic stability. The inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, causing replication fork stalling, DNA double-strand breaks, and ultimately cell death, particularly in cancer cells with compromised DNA damage response mechanisms.
References
- 1. esrf.fr [esrf.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FEN1-IN-4 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed limited publicly available data on the in vivo administration of FEN1-IN-4 in mouse tumor models. The following application notes and protocols are based on the available in vitro data for this compound and supplemented with in vivo data from studies on other FEN1 inhibitors as a reference. These protocols should be adapted and optimized for specific experimental needs and are intended for guidance purposes only.
Introduction to this compound
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and the base excision repair (BER) pathway.[1] Its overexpression is observed in various cancers, including breast, lung, and cervical cancer, and is often associated with tumor progression and resistance to therapy.[1][2] this compound is a small molecule inhibitor of FEN1 with an IC50 of 30 nM for the human FEN1-336Δ protein.[3] In vitro studies have demonstrated that this compound exhibits cytotoxic, cytostatic, and radiosensitizing effects on breast cancer cell lines.[2] It induces cell death through apoptosis and necrosis and leads to DNA damage.[2]
Preclinical Data for this compound (in vitro)
| Cell Line | Treatment | Effect | Reference |
| Breast Cancer Cell Lines | This compound | Increased cell death (apoptosis and necrosis) | [2] |
| Breast Cancer Cell Lines | This compound | Cytostatic effects (prolonged cell doubling time) | [2] |
| Breast Cancer Cell Lines | This compound + Ionizing Radiation | Radiosensitizing effects, reduced survival fraction | [2] |
| Breast Cancer Cell Lines | This compound | Increased DNA double-strand breaks | [2] |
Reference In Vivo Protocols for FEN1 Inhibitors
The following protocols are for other FEN1 inhibitors (SC13 and a N-hydroxy urea compound) and can serve as a starting point for designing in vivo studies with this compound. It is crucial to perform dose-escalation and toxicity studies for this compound to determine the optimal and safe dosage.
Cervical Cancer Xenograft Model (Reference: FEN1 Inhibitor SC13)
This study demonstrated that a FEN1 inhibitor enhances the sensitivity of cervical cancer to radiotherapy in vivo.[4]
Experimental Protocol:
-
Animal Model: Female nude mice (5-6 weeks old).
-
Cell Line and Tumor Induction:
-
HeLa cells (2 x 10^6) are suspended in PBS and Matrigel (1:1) and injected subcutaneously into the right flank.
-
-
Treatment Protocol:
-
Once tumors are established, administer the FEN1 inhibitor (e.g., SC13 at 200 µg) intraperitoneally daily for five consecutive days.
-
On the third day of inhibitor administration, locally expose the tumor to ionizing radiation (10 Gy).
-
-
Efficacy Assessment:
-
Measure tumor volume every 6 days using the formula: Volume = (length x width^2) / 2.
-
Monitor animal body weight and general health.
-
Euthanize mice after a predetermined period (e.g., 30 days) and excise tumors for further analysis.
-
Non-Small Cell Lung Cancer Xenograft Model (Reference: FEN1 Inhibitor C20)
This study evaluated the antitumor effects of a FEN1 inhibitor alone and in combination with cisplatin.
Experimental Protocol:
-
Animal Model: Nude mice.
-
Cell Line and Tumor Induction:
-
A549 cells are injected subcutaneously into the right flank.
-
-
Treatment Protocol:
-
Administer the FEN1 inhibitor (e.g., C20) and/or cisplatin via an appropriate route (e.g., intraperitoneal injection). The exact dosage and schedule would need to be determined.
-
-
Efficacy Assessment:
-
Monitor tumor volume over time.
-
Generate Kaplan-Meier survival curves to assess the impact on animal survival.
-
Potential Signaling Pathways and Mechanisms
FEN1 plays a central role in maintaining genomic stability through its involvement in multiple DNA repair pathways. Inhibition of FEN1 is expected to disrupt these processes, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DNA repair mechanisms.
Caption: FEN1's central role in DNA repair pathways and the impact of its inhibition.
Experimental Workflow for In Vivo Studies
A general workflow for conducting in vivo efficacy studies of a FEN1 inhibitor is outlined below.
Caption: A generalized workflow for in vivo studies of FEN1 inhibitors.
Safety and Toxicology Considerations
As with any investigational compound, a thorough evaluation of the safety and toxicology of this compound is essential. This should include:
-
Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable side effects.
-
Acute and chronic toxicity studies: To assess the short-term and long-term effects of the compound on various organs.
-
Clinical observations: Regular monitoring of animals for any signs of distress, changes in behavior, or other adverse effects.
-
Histopathological analysis: Examination of major organs at the end of the study to identify any tissue damage.
Conclusion
This compound is a promising FEN1 inhibitor with demonstrated in vitro anticancer activity. While specific in vivo data for this compound in tumor models is currently lacking in the public domain, the provided reference protocols for other FEN1 inhibitors offer a solid foundation for designing and executing such studies. Rigorous dose-finding and toxicity assessments will be critical first steps in the in vivo evaluation of this compound. The diagrams of signaling pathways and experimental workflows provide a conceptual framework for understanding its mechanism of action and for planning future research.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FEN1-IN-4 as a Tool to Study DNA Replication Stress
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic integrity. It is a structure-specific nuclease that plays essential roles in DNA replication and repair.[1][2][3] Specifically, FEN1 is indispensable for the maturation of Okazaki fragments during lagging strand synthesis, where it removes the 5' RNA-DNA flaps.[4][5][6][7] It also participates in DNA repair pathways like long-patch base excision repair (LP-BER) and the rescue of stalled replication forks.[4][7][8][9] Given its central role, the inhibition of FEN1 presents a powerful method for inducing and studying DNA replication stress. FEN1-IN-4 is a potent and cell-active small molecule inhibitor of FEN1, making it an invaluable chemical tool for such investigations.[10][11]
Mechanism of Action in Inducing Replication Stress
This compound is an N-hydroxyurea-based inhibitor that blocks the FEN1 active site.[3][5] It chelates the two catalytic magnesium ions required for nuclease activity, thereby preventing the substrate's scissile phosphate from entering the active site.[5]
The primary mechanism by which this compound induces replication stress is through the disruption of Okazaki fragment processing. During lagging strand synthesis, DNA Polymerase displaces the RNA/DNA primer of the preceding Okazaki fragment, creating a 5' flap. FEN1 is responsible for cleaving this flap to create a ligatable nick.[12] Inhibition of FEN1 by this compound leads to the accumulation of these unprocessed flaps.
These persistent flap structures are significant impediments to the replication machinery, causing the replication fork to slow down and eventually stall.[13][14] This stalling of replication forks is a hallmark of DNA replication stress. The cell responds to this stress by activating complex DNA Damage Response (DDR) pathways to prevent fork collapse and the formation of deleterious DNA double-strand breaks (DSBs).[13]
Downstream Cellular Consequences of FEN1 Inhibition
Treatment of cells with this compound elicits a cascade of cellular responses characteristic of replication stress and DNA damage:
-
Activation of the DNA Damage Response (DDR): Stalled replication forks expose single-stranded DNA (ssDNA), which activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[13] This leads to the phosphorylation and activation of downstream effectors like CHK1, initiating cell cycle arrest.
-
Formation of DNA Double-Strand Breaks (DSBs): If stalled forks are not properly stabilized and restarted, they can collapse, leading to the formation of DSBs. These breaks are marked by the phosphorylation of histone H2AX (γH2AX) and the recruitment of repair factors like 53BP1.[1][15]
-
Cell Cycle Arrest: Activation of the DDR, particularly the ATR-CHK1 axis, leads to a block in cell cycle progression, most notably a G2/M arrest, to prevent cells with damaged DNA from entering mitosis.[1][8]
-
Apoptosis and Senescence: Prolonged or overwhelming replication stress can trigger programmed cell death (apoptosis) or a state of permanent cell cycle exit known as senescence.[1][16]
-
Synthetic Lethality: The reliance of cells on FEN1 becomes critical when other DNA repair pathways are compromised. For instance, cancer cells with mutations in homologous recombination (HR) genes like BRCA1 or BRCA2 are highly sensitive to FEN1 inhibition.[2][7][17] This "synthetic lethal" interaction makes FEN1 inhibitors like this compound a promising therapeutic strategy for certain cancers.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound and its effects on cellular processes.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|---|
| This compound | human FEN1 (hFEN1-336Δ) | Cell-free | 30 nM | [10] |
| This compound | human FEN1 (hFEN1) | Cellular Thermal Shift Assay (CETSA) in SW620 cells | 6.8 µM | [3] |
| BSM-1516 (FEN1 inhibitor) | FEN1 | Biochemical | 7 nM | [17] |
| BSM-1516 (FEN1 inhibitor) | Exo1 | Biochemical | 460 nM | [17] |
| BSM-1516 (FEN1 inhibitor) | FEN1 | CETSA | 24 nM |[17] |
Table 2: Cellular Effects of FEN1 Inhibition
| Cell Line | Genotype | Treatment | Effect | Quantitative Value | Reference |
|---|---|---|---|---|---|
| DLD1 | BRCA2-deficient | BSM-1516 | Clonogenic Survival (EC50) | 350 nM | [17] |
| DLD1 | BRCA2-proficient | BSM-1516 | Clonogenic Survival (EC50) | 5 µM | [17] |
| HeLa | WT | FEN1 SUMO-1 mutant (4KR) | Stalled Forks (Normal Conditions) | ~27% (vs 8% in WT) | [19] |
| HeLa | WT | FEN1 SUMO-1 mutant (4KR) + HU | Stalled Forks (HU Treatment) | ~34% (vs 14% in WT) |[19] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Analysis of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This protocol is for quantifying the formation of DNA double-strand breaks (DSBs), a key consequence of replication fork collapse, by detecting phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Culture medium, PBS, Trypsin
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., rabbit anti-phospho-Histone H2A.X Ser139)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution overnight at 4°C (or 1-2 hours at room temperature).
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate coverslips in the dark for 1 hour at room temperature.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes in the dark.
-
Mounting: Wash once with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell is often considered positive if it has >5-10 foci.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound. A G2/M arrest is a common outcome of replication stress.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Culture medium, PBS, Trypsin
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in a multi-well plate. After adherence, treat with this compound or DMSO vehicle for the desired time (e.g., 24-48 hours).
-
Harvesting: Harvest cells, including both adherent and floating populations (to include apoptotic cells). For adherent cells, trypsinize, collect, and combine with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 1 hour at -20°C (can be stored for longer).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI signal (DNA content) is used to gate cell populations into G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase.
Protocol 3: DNA Fiber Assay for Replication Fork Dynamics
This assay directly visualizes individual DNA replication forks to measure fork speed and the frequency of fork stalling.[9]
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading Buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Acid Depurination Solution (2.5 M HCl)
-
Primary antibodies: anti-BrdU (rat, recognizes CldU), anti-BrdU (mouse, recognizes IdU)
-
Secondary antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse IgG
-
Glass slides
Procedure:
-
Treatment: Treat cells with this compound or vehicle for the desired duration.
-
First Label (CldU): Add CldU to the culture medium at a final concentration of 20-50 µM and incubate for 20-30 minutes.
-
Wash and Second Label (IdU): Quickly wash the cells with warm medium three times. Add medium containing IdU at a final concentration of 200-250 µM and incubate for another 20-30 minutes.
-
Harvesting: Harvest a small number of cells (e.g., 1-5 x 10^5) by trypsinization and wash with cold PBS.
-
Cell Lysis and Spreading: Resuspend the cell pellet in a small volume of PBS. Mix a small aliquot of cells (e.g., 2 µL) with Spreading Buffer (e.g., 7 µL) on a glass slide. After 2-5 minutes, tilt the slide to allow the DNA-containing droplet to run down its length, spreading the DNA fibers.
-
Fixation: Air dry the slides and fix in 3:1 Methanol:Acetic Acid for 10 minutes.
-
DNA Denaturation: Treat the slides with 2.5 M HCl for 1-1.5 hours at room temperature to denature the DNA.
-
Blocking and Staining: Wash extensively with PBS and block for 1 hour. Perform sequential incubations with primary antibodies (anti-CldU and anti-IdU) and their corresponding fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the length of the red (CldU) and green (IdU) tracks.
-
Ongoing Forks (Fork Speed): Red tracks followed immediately by green tracks. Speed (kb/min) is calculated from the length of the tracks and the labeling time.
-
Stalled Forks: Red tracks with no subsequent green track.
-
New Origins: Green tracks with no preceding red track.
-
Compare the distribution of track lengths and the ratio of stalled to ongoing forks between control and this compound treated samples.
-
References
- 1. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 2. FEN1 | Cancer Genetics Web [cancerindex.org]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. esrf.fr [esrf.fr]
- 6. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 14. FEN1 Ensures Telomere Stability by Facilitating Replication Fork Re-initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. kuickresearch.com [kuickresearch.com]
- 19. SUMO-1 modification of FEN1 facilitates its interaction with Rad9–Rad1–Hus1 to counteract DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FEN1-IN-4 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of FEN1-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1).[1] FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[2] By inhibiting FEN1, this compound disrupts these processes, leading to an accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis, particularly in cancer cells that have a higher reliance on these pathways.[3][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. As a general starting point, a concentration range of 1 µM to 20 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line.
Q3: What is the solubility of this compound and how should I prepare a stock solution?
A3: this compound is soluble in DMSO (46 mg/mL), methanol, and ethanol, but it is insoluble in water.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to inhibit Exonuclease 1 (EXO1), another member of the 5' nuclease superfamily that shares structural similarities with FEN1. This off-target activity should be considered when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Final concentration exceeds solubility limit.- Improper mixing technique.- High concentration of the stock solution. | - Perform a serial dilution of the DMSO stock solution in culture medium to achieve the desired final concentration. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium.- Pre-warm the culture medium to 37°C before adding the inhibitor.- Ensure the final DMSO concentration in the culture medium is at or below 0.5% to avoid solvent-induced precipitation and toxicity. A vehicle control (medium with DMSO) should always be included.[5] |
| High or unexpected cytotoxicity in cells | - Cell line is highly sensitive to FEN1 inhibition.- Final concentration is too high.- Off-target effects. | - Perform a dose-response experiment to determine the EC50 value for your specific cell line.- Reduce the incubation time with the inhibitor.- Consider the potential off-target effects on EXO1, which could contribute to cytotoxicity. |
| Lack of efficacy or inconsistent results | - Sub-optimal concentration of this compound.- Cell line is resistant to FEN1 inhibition.- Degradation of the compound.- Inconsistent cell seeding density. | - Re-evaluate the optimal concentration using a dose-response assay.- Ensure proper storage of the this compound stock solution to prevent degradation.- Standardize cell seeding density and other experimental parameters to ensure reproducibility. |
| Changes in cell morphology unrelated to apoptosis | - Solvent (DMSO) toxicity.- Off-target effects. | - Ensure the final DMSO concentration is non-toxic to the cells by running a vehicle control.- Investigate potential off-target effects that might be influencing cell morphology. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (in vitro) | 30 nM | Cell-free assay (hFEN1-336Δ) | [1] |
| EC50 (cellular) | ~6 µM | HeLa | |
| EC50 (cellular) | ~14.9 µM | HeLa | |
| EC50 (cellular) | ~15 µM | SW620 |
Note: EC50 values can vary significantly between different cell lines and experimental conditions. The values presented above should be used as a reference for designing dose-response experiments.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 2,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in complete culture medium to prepare a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the EC50 value.
-
Protocol 2: Western Blotting to Confirm FEN1 Pathway Modulation
This protocol can be used to assess the downstream effects of FEN1 inhibition, such as an increase in DNA damage markers (e.g., γH2AX).
Materials:
-
Cells treated with this compound at the determined EC50 concentration
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-FEN1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated and untreated cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: FEN1's role in DNA replication and repair pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 4. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Troubleshooting FEN1-IN-4 solubility issues
Welcome to the technical support center for FEN1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues, encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of human flap endonuclease-1 (hFEN1), an essential enzyme involved in DNA replication and repair.[1][2][3][4] It functions by blocking the substrate entry to the active site of the FEN1 enzyme.[1] this compound has been shown to impair the proliferation of certain cancer cells and is being investigated as a potential chemosensitizing agent.[1][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents but is insoluble in water.[6] The most commonly recommended solvent is dimethyl sulfoxide (DMSO).[1][6][7] It is also reported to be soluble in methanol and ethanol.[6][8]
Q3: I am observing precipitation when diluting my this compound stock solution in aqueous buffer. What could be the cause and how can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in aqueous solutions. The salts in the buffer can further decrease solubility.[9]
To prevent this, consider the following:
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Serial Dilution: Perform serial dilutions in a stepwise manner, adding the DMSO stock to the aqueous buffer slowly while vortexing.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains the solubility of this compound.
-
Use of Surfactants: For in vitro binding assays, the addition of a small amount of a non-ionic detergent like Tween-20 may help to maintain solubility.[9]
-
Alternative Diluents: For cell-based assays, you can try diluting the compound in cell culture medium containing serum.[9]
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Powder: Store at -20°C for long-term storage (up to 3 years).[1][6] It can be stored at 4°C for shorter periods (up to 2 years).[1]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1][6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem 1: this compound powder is not dissolving in DMSO.
Explanation:
-
Verify DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][6] Water contamination can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a sealed container.[1][6]
-
Use Mechanical Assistance: Sonication can help to break up any clumps of powder and increase the surface area for dissolution.[1][9]
-
Apply Gentle Heat: Warming the solution to 37°C can increase the solubility of the compound.[5] Avoid excessive heat, as it may degrade the compound.
-
Vortex: Ensure the solution is well-mixed by vortexing.
Problem 2: Precipitation occurs when preparing aqueous solutions for in vivo studies.
For in vivo experiments, this compound needs to be formulated in a vehicle that is both biocompatible and capable of maintaining the compound in solution. Direct dilution of a DMSO stock into saline is likely to cause precipitation.
Recommended In Vivo Formulations:
Several formulations have been reported to successfully deliver this compound in vivo, achieving a clear solution at concentrations of ≥ 2.08 mg/mL.[1]
General Protocol for In Vivo Formulation:
-
Start with a concentrated stock solution of this compound in DMSO.
-
Sequentially add the co-solvents as indicated in the chosen protocol, ensuring the solution is mixed thoroughly after each addition.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Data Summary
This compound Solubility Data
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 125 mg/mL | 538.24 mM | Requires sonication. Use of fresh, anhydrous DMSO is critical. | [1][5] |
| DMSO | 46 mg/mL | 198.07 mM | Hygroscopic nature of DMSO can impact solubility. | [6] |
| Ethanol | 46 mg/mL | 198.07 mM | - | [6] |
| Methanol | Soluble | - | Specific concentration not provided. | [8] |
| Water | Insoluble | - | - | [6] |
In Vivo Formulation Solubility
| Formulation | Achieved Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.96 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.96 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.96 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 232.24 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.32 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, warm the solution to 37°C and vortex again until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
In a sterile tube, add the required volume of aqueous buffer.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution immediately in your experiment.
-
FEN1 Signaling Pathway Context
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esrf.fr [esrf.fr]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Efficacy of FEN1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo efficacy of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1).
Troubleshooting Guide
Researchers may encounter several challenges during in vivo studies with this compound. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | Suboptimal Dosing or Formulation: Insufficient drug exposure at the tumor site. | - Verify Formulation: Ensure complete solubilization or a stable, homogenous suspension. For oral administration, a formulation of 5 mg/mL in 0.5% carboxymethylcellulose (CMC-Na) has been suggested. For injection, 5% DMSO, 40% PEG300, and 55% saline can be used. - Dose Escalation: If no toxicity is observed, consider a dose escalation study. Doses of 40 mg/kg have been used in mice for other applications.[1] - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, half-life, and bioavailability. A similar FEN1 inhibitor, BSM-1516, showed an oral bioavailability of 40% and a half-life of 2.9 hours in mice.[2] |
| Inappropriate Animal Model: The selected cancer model may not be sensitive to FEN1 inhibition. | - Genomic Profiling: Select cell lines or patient-derived xenograft (PDX) models with known defects in DNA repair pathways, such as BRCA1/2 mutations. FEN1 inhibition has shown synthetic lethality in cells with deficient homologous recombination.[3][4] - FEN1 Expression Levels: Confirm high FEN1 expression in the chosen tumor model, as this has been associated with sensitivity to FEN1 inhibitors.[5] | |
| Unexpected Toxicity or Adverse Events | On-Target Toxicity in Normal Tissues: FEN1 is essential for DNA replication and repair in healthy cells. | - Maximum Tolerated Dose (MTD) Study: If not already performed, conduct an MTD study to establish a safe dosing range. - Fractionated Dosing: Consider splitting the total daily dose to reduce peak plasma concentrations while maintaining overall exposure. |
| Off-Target Effects: Inhibition of other nucleases or kinases. | - In Vitro Profiling: Screen this compound against a panel of related enzymes to identify potential off-target activities. - Lower Dose: Use the lowest effective dose to minimize off-target engagement. | |
| Synthetic Lethality in the Host: The genetic background of the animal model could predispose it to toxicity. | - Strain Selection: Be aware of the genetic background of the mouse strain used, as some may have inherent DNA repair deficiencies that could be exacerbated by FEN1 inhibition. | |
| Inconsistent Results Between Experiments | Variability in Drug Formulation: Inconsistent preparation of the dosing solution. | - Standardized Protocol: Implement a strict, standardized protocol for the preparation of this compound formulations. - Fresh Preparations: Prepare dosing solutions fresh for each experiment to avoid degradation. |
| Animal Health and Handling: Stress and underlying health issues can impact treatment outcomes. | - Acclimatization: Ensure animals are properly acclimatized before starting the experiment. - Health Monitoring: Closely monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the treatment. | |
| Lack of a Clear Pharmacodynamic (PD) Response | Inadequate Biomarker Selection: The chosen biomarker may not accurately reflect FEN1 inhibition. | - Mechanism-Based Biomarkers: Utilize biomarkers that are directly linked to the mechanism of action of FEN1 inhibitors, such as markers of DNA damage. - γH2AX: Measure the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, which are expected to increase with FEN1 inhibition.[4][6][7] - RAD51 Foci: Assess the formation of RAD51 foci, which are involved in homologous recombination repair and can be indicative of replication stress induced by FEN1 inhibitors.[8][9] |
| Poor Timing of Sample Collection: Samples may be collected at a time point when the PD effect is not maximal. | - Time-Course Study: Conduct a pilot study to determine the optimal time points for observing changes in the selected PD biomarkers after dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair.[10] Specifically, FEN1 is responsible for removing 5' flaps generated during Okazaki fragment maturation in lagging strand DNA synthesis and in long-patch base excision repair. By inhibiting FEN1, this compound disrupts these processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[4][5]
Q2: Which cancer types are most likely to be sensitive to this compound?
A2: Cancers with defects in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in BRCA1 and BRCA2 genes, are predicted to be particularly sensitive to FEN1 inhibition.[3][4] This is due to a concept known as synthetic lethality, where the inhibition of two key DNA repair pathways simultaneously is lethal to the cell. Additionally, some colorectal and gastric cancers with microsatellite instability (MSI) have shown sensitivity to FEN1 inhibitors due to mutations in genes like MRE11A.[8][9]
Q3: What are the recommended in vivo formulations for this compound?
A3: For oral administration in mice, a homogenous suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be prepared. For intraperitoneal or intravenous injection, a common formulation is 5% DMSO, 40% PEG300, and 55% saline. It is crucial to ensure the inhibitor is fully dissolved or evenly suspended before administration.
Q4: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
A4: The most relevant pharmacodynamic biomarkers for this compound are those that indicate an increase in DNA damage and replication stress. These include:
-
γH2AX: An increase in the phosphorylation of histone H2AX is a sensitive marker for DNA double-strand breaks.[11][12][13][14]
-
RAD51 foci: The formation of nuclear foci of the RAD51 protein is indicative of the activation of the homologous recombination repair pathway in response to DNA damage.[15][16][17][18] These markers can be measured in tumor biopsies or circulating tumor cells using immunohistochemistry or immunofluorescence.
Q5: Are there any known resistance mechanisms to FEN1 inhibitors?
A5: While research is ongoing, potential mechanisms of resistance to FEN1 inhibitors could include the upregulation of alternative DNA repair pathways or the acquisition of mutations in the FEN1 gene that prevent inhibitor binding. In a study with a FEN1 inhibitor, resistant cells were found to have reactivated BRCA2 and overexpressed other key repair proteins.[3]
Detailed Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., with BRCA2 mutation)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% CMC-Na for oral administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells to ~80% confluency.
-
Cell Implantation: Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control at the desired dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and excise tumors for further analysis.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of γH2AX in tumor tissue by immunohistochemistry.
Materials:
-
Tumor tissue from xenograft study (formalin-fixed, paraffin-embedded)
-
Microtome
-
Microscope slides
-
Primary antibody against phospho-Histone H2A.X (Ser139)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm sections from paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the percentage of γH2AX-positive nuclei.
Visualizations
Caption: FEN1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy and pharmacodynamic studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of FEN1-IN-4, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cellularly active inhibitor of human flap endonuclease 1 (hFEN1), a key enzyme involved in DNA replication and repair pathways.[1][2][3] It functions by blocking the substrate's entry to the FEN1 active site.[2][4] this compound has a reported IC50 value of 30 nM for hFEN1.[4][5][6] It has been shown to play a role in inhibiting the NLRP3 inflammasome and interferon signaling pathways by preventing the fragmentation and release of mitochondrial DNA (mtDNA) into the cytosol.[4][7]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound is stable for an extended period when stored correctly. For long-term storage, a temperature of -20°C is recommended.[1][4][5][8] The compound is typically shipped at ambient room temperature, as it is stable for several weeks under these conditions.[7][8]
Q3: What are the recommended conditions for preparing and storing stock solutions?
A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO.[1][5][9] Once prepared, the stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][5][9] Store these aliquots at -20°C or -80°C for maximum stability.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][4][8] It is reported to be insoluble in water.[5]
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | ≥ 3-4 years[1][4][5][8] |
| 4°C | 2 years[1] | |
| Room Temperature | Stable for short periods (weeks) during shipping[7][8] | |
| In Solvent (Stock) | -80°C | 1-2 years[1][5] (Use within 6 months suggested by one vendor[9]) |
| -20°C | 1 month to 1 year[1][5][9] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 46 - 125 mg/mL (198.07 - 538.24 mM)[1][5][9] | Use of fresh, anhydrous DMSO is critical as absorbed moisture can significantly decrease solubility.[1][5][6] Ultrasonic treatment may be needed.[1] |
| Methanol | Soluble (Exact concentration not specified)[4] | |
| Ethanol | 46 mg/mL[5] | |
| Water | Insoluble[5] |
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely in DMSO. What can I do?
A5:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous (dry) DMSO. This compound's solubility is significantly impacted by moisture absorbed by the solvent.[1][5][6]
-
Aid Dissolution: Gentle warming of the solution to 37°C or using an ultrasonic bath for a short period can help facilitate dissolution.[1][9]
-
Check Concentration: Confirm that you are not attempting to prepare a solution that exceeds the maximum reported solubility (see Table 2).
Q6: My stock solution, which was clear initially, now shows precipitation after being stored in the freezer. Is it still usable?
A6: Precipitation can occur if the compound's solubility limit is exceeded at the storage temperature. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating it until the solution is clear again.[1][9] Before use, ensure the precipitate is fully dissolved to guarantee an accurate concentration in your experiment. Always aliquot your stock solution to minimize freeze-thaw cycles.[1][5]
Q7: I am observing a much lower potency in my cell-based assays compared to the reported biochemical IC50 value. What could be the reason?
A7: This discrepancy between biochemical (nM range) and cellular (µM range) activity has been noted.[2] Research suggests this is not due to poor cell permeability.[2] A likely cause is non-specific binding to other proteins within the cell or interactions with other cellular components, which can reduce the effective concentration of the inhibitor at its target, FEN1.[2] When designing experiments, it is advisable to perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay conditions.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of solid this compound (Molecular Weight: 232.24 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-quality, anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of powder, add 430.6 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the vial to 37°C until all solid material is completely dissolved.[1][9]
-
Storage: Dispense the stock solution into single-use aliquots. Store the aliquots at -20°C or -80°C.[1][5]
Protocol 2: General Cell-Based Assay for FEN1 Inhibition
This protocol is a general guideline based on published experiments using Bone Marrow-Derived Macrophages (BMDMs).[4][7] Optimization for specific cell lines and endpoints is recommended.
-
Cell Plating: Plate cells (e.g., BMDMs) at the desired density in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: The following day, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in fresh cell culture medium.[4][7] Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the required duration (e.g., 16 hours) at 37°C in a CO2 incubator.[4][7]
-
Stimulation: After the pre-incubation period, introduce the stimulus of interest (e.g., ATP to induce mtDNA damage) to the culture medium.
-
Analysis: Following the stimulation period, harvest the cells or supernatant for downstream analysis, such as measuring cytokine release (e.g., IL-1β), quantifying cytosolic mtDNA, or performing Western blotting for pathway-specific proteins (e.g., phosphorylated STING).[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. glpbio.com [glpbio.com]
Common pitfalls in FEN1-IN-4 based assays
Welcome to the technical support center for FEN1-IN-4 based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems encountered during experiments with this compound.
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 46 mg/mL (198.07 mM).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] Use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce the solubility of the compound.[1]
Q2: I am observing a lower than expected potency (high IC50 value) for this compound in my in vitro assay. What could be the cause?
A2: Several factors could contribute to a higher than expected IC50 value for this compound. Consider the following troubleshooting steps:
-
This compound Degradation: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock if degradation is suspected.
-
DMSO Quality: The presence of water in DMSO can affect the solubility and stability of this compound.[1] Use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.
-
Assay Buffer Components: Certain components in your assay buffer could interfere with the inhibitor's activity. High concentrations of detergents or other additives may affect the interaction between this compound and the FEN1 enzyme. It is recommended to use a standard FEN1 assay buffer, for example: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[2]
-
Enzyme Concentration: The concentration of the FEN1 enzyme used in the assay can influence the apparent IC50 value. Ensure you are using a consistent and appropriate concentration of FEN1. For a typical fluorogenic assay, a FEN1 concentration of around 20 nM can be used.[2]
-
Substrate Concentration: The IC50 value can be dependent on the substrate concentration, especially for competitive or mixed-mode inhibitors. If the substrate concentration is too high, it may outcompete the inhibitor, leading to a higher apparent IC50. Assays are often performed with a substrate concentration close to its Km value.[3]
Q3: My fluorescence-based FEN1 assay is showing high background signal or artifacts. How can I troubleshoot this?
A3: High background or artifacts in fluorescence-based assays can arise from several sources. Here are some common causes and solutions:
-
Compound Interference: this compound itself, or impurities, might be fluorescent at the excitation and emission wavelengths of your assay, or it could quench the fluorescence signal. To check for this, run a control experiment with this compound in the assay buffer without the FEN1 enzyme and/or the fluorescent substrate. An artifact assay, where the substrate and product oligonucleotides are pre-mixed to mimic a certain level of conversion, can also be used to identify compounds that interfere with the fluorescence signal itself.[4]
-
Contaminated Reagents: Ensure all your reagents, including buffers and water, are free from fluorescent contaminants.
-
Non-specific Binding: The fluorescently labeled DNA substrate may bind non-specifically to the walls of the microplate. Using non-binding surface plates can help to minimize this issue.
-
Light Scattering: High concentrations of the inhibitor or other components can sometimes cause light scattering, leading to artificially high fluorescence readings. Ensure all components are fully dissolved.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is a potent inhibitor of FEN1, some level of off-target activity has been reported. It has been shown to inhibit exonuclease 1 (EXO1) in a concentration-dependent manner.[3] When interpreting cellular assay results, it is important to consider that some of the observed phenotypes might be due to the inhibition of other nucleases. To confirm that the cellular effects are primarily due to FEN1 inhibition, consider performing experiments with siRNA-mediated knockdown of FEN1 as a comparison.[3][5]
Q5: I am not observing the expected cellular phenotype (e.g., cell cycle arrest, increased DNA damage) after treating cells with this compound. What could be the issue?
A5: A lack of cellular response to this compound can be due to several factors:
-
Cell Permeability: While this compound is designed to be cell-active, its uptake can vary between different cell lines. Ensure you are using a sufficient concentration and incubation time. A typical concentration used in cell-based assays is 10 µM for 16 hours.[1]
-
Cell Line Specificity: The sensitivity of cell lines to FEN1 inhibition can be heterogeneous.[6] Cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, may be more sensitive to FEN1 inhibitors.[7]
-
Compound Stability in Media: this compound may have limited stability in cell culture media over long incubation periods. Consider refreshing the media with a new dose of the inhibitor for long-term experiments.
-
Cellular Efflux: Some cell lines may express high levels of efflux pumps that can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (this compound) | 30 nM | Cell-free (hFEN1-336Δ) | [1] |
| Solubility in DMSO | 46 mg/mL (198.07 mM) | - | [1] |
| Cellular Concentration | 10 µM | BMDM cells | [1] |
| Incubation Time | 16 hours | BMDM cells | [1] |
Key Experimental Protocols
Fluorescence Polarization (FP) Assay for FEN1 Activity
This protocol is adapted from a high-throughput screening assay for FEN1 inhibitors.[4][8]
Materials:
-
FEN1 enzyme
-
This compound or other test compounds
-
Fluorescently labeled FEN1 DNA substrate (e.g., with Atto495 dye)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well or 1536-well black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known FEN1 inhibitor or without enzyme as a positive control (0% activity).
-
Enzyme Addition: Add the FEN1 enzyme diluted in assay buffer to all wells except the no-enzyme control. A final concentration of 2.5 nM FEN1 can be used.[8]
-
Substrate Addition: To initiate the reaction, add the fluorescently labeled FEN1 DNA substrate (e.g., 30 nM final concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the enzymatic reaction.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
FEN1's Role in DNA Replication and Repair
Caption: FEN1's roles in Okazaki fragment maturation and LP-BER.
Experimental Workflow for a FEN1 Inhibition Assay
Caption: A typical workflow for a FEN1 inhibition assay.
Troubleshooting Logic for this compound Assays
Caption: A troubleshooting decision tree for this compound assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to measure FEN1 inhibition by FEN1-IN-4 effectively
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for effectively measuring the inhibition of Flap Endonuclease 1 (FEN1) by its inhibitor, FEN1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is FEN1 and why is it a target for inhibition?
A1: FEN1 (Flap Endonuclease 1) is a crucial enzyme involved in DNA replication and repair, specifically in the removal of 5' flaps from DNA structures that arise during these processes.[1][2] Its role in maintaining genomic stability is critical.[2][3] In many types of cancer, FEN1 is overexpressed, making it a significant biomarker and a promising target for cancer therapy.[3][4] Inhibiting FEN1 can lead to the accumulation of DNA damage in cancer cells, potentially inducing cell death or sensitizing them to other cancer treatments.[5][6]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a small molecule inhibitor of human FEN1 (hFEN1).[5][7] It belongs to the N-hydroxyurea class of compounds, which are known to bind to the active site of FEN1.[4][6] These inhibitors chelate the catalytic magnesium ions in the active site, thereby blocking the substrate from binding and preventing the cleavage of the DNA flap.[6]
Q3: Which assay is best for measuring FEN1 inhibition by this compound?
A3: The choice of assay depends on your specific experimental needs, throughput requirements, and available equipment.
-
Fluorescence-Based Assays (FRET or Fluorescence Polarization): These are high-throughput, sensitive, and non-radioactive methods ideal for screening large compound libraries.[1][8]
-
Gel-Based Cleavage Assays: This method provides a direct and intuitive visualization of FEN1 cleavage activity and its inhibition.[3][9] It is well-suited for smaller-scale experiments and for confirming hits from high-throughput screens.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the direct engagement of this compound with FEN1 in a cellular environment, providing valuable information about target binding in a more physiological context.[6][10]
Q4: How should I design the DNA substrate for a FEN1 inhibition assay?
A4: A typical substrate is a synthetic DNA oligonucleotide that mimics the natural flap structure recognized by FEN1. For fluorescence-based assays, the 5' flap is often labeled with a fluorophore.[2][3] In FRET-based assays, a quencher is positioned on an adjacent strand, and cleavage of the flap separates the fluorophore and quencher, leading to an increase in fluorescence.[11] For fluorescence polarization assays, a single fluorophore on the flap is sufficient.[8] The length and sequence of the flap can influence FEN1 activity, so consistency in substrate design is crucial for reproducible results.
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce FEN1 activity by 50%. The following table summarizes reported IC50 values for this compound.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | hFEN1-336Δ | 30 nM | Cell-free assay | [7] |
| FEN1-IN-1 | hFEN1 | 15.5 µM (GI50) | Cell growth inhibition | [12] |
| Compound 8 (N-hydroxyurea) | FEN1 | Not specified | In vitro and in vivo | [4] |
| Compound 20 (N-hydroxyurea) | FEN1 | Not specified | In vitro | [4] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and the specific construct of the FEN1 enzyme used. The GI50 (50% growth inhibition) reflects the compound's effect in a cellular context.
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for measuring FEN1 inhibition.
Caption: Simplified FEN1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Fluorescence-Based FEN1 Cleavage Assay (FRET)
This protocol is adapted from fluorescence-based assays described in the literature.[1][11]
Materials:
-
Recombinant human FEN1
-
This compound
-
FRET-labeled DNA substrate (e.g., 5'-FAM labeled flap, with a quencher on the complementary strand)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[1]
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 30 µL of FEN1 solution at the desired concentration to each well.
-
Add the diluted this compound or DMSO (for control wells) to the wells containing the FEN1 enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET-labeled DNA substrate to each well.
-
Immediately begin kinetic fluorescence measurements using a plate reader with appropriate excitation and emission wavelengths for your fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Monitor the increase in fluorescence over time. The initial reaction velocity is proportional to FEN1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gel-Based FEN1 Cleavage Assay
This protocol is based on established gel electrophoresis methods for visualizing FEN1 activity.[3][9]
Materials:
-
Recombinant human FEN1
-
This compound
-
5'-fluorescently labeled DNA flap substrate (e.g., 5'-FAM or 5'-TAMRA)
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 200 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA[3]
-
2x Termination Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 12-15%)
-
Fluorescence gel imaging system
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in Reaction Buffer.
-
Set up 20 µL reactions in microcentrifuge tubes. Add FEN1 enzyme and the appropriate concentration of this compound or DMSO.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of 2x Termination Buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until adequate separation of the cleaved and uncleaved substrate is achieved.
-
Visualize the gel using a fluorescence imaging system.
-
Quantify the band intensities of the cleaved product and the uncleaved substrate to determine the percentage of cleavage for each reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorescence-based assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low FEN1 Activity | - Inactive enzyme- Incorrect buffer composition (e.g., missing Mg²⁺)- Degraded substrate | - Use a fresh aliquot of FEN1 enzyme.- Ensure the assay buffer contains Mg²⁺, which is essential for FEN1 activity.[13]- Verify the integrity of the DNA substrate on a gel. |
| High Background Signal (Fluorescence Assays) | - Autofluorescence of this compound or other compounds- Contaminated reagents | - Measure the fluorescence of the compound alone to check for autofluorescence.- Use red-shifted fluorophores to minimize interference from compound autofluorescence.[1]- Use fresh, high-purity reagents. |
| Inconsistent Results | - Pipetting errors- Temperature fluctuations- Inconsistent incubation times | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent temperature control throughout the assay.- Use a timer to ensure accurate and consistent incubation times. |
| Smearing on Gel (Gel-Based Assay) | - Nuclease contamination- Substrate degradation | - Use nuclease-free water and reagents.- Store the DNA substrate properly and avoid excessive freeze-thaw cycles. |
| Difficulty in Determining IC50 | - Inappropriate concentration range of inhibitor- Poor curve fit | - Perform a broad range of inhibitor concentrations in the initial experiment to identify the dynamic range.- Ensure you have sufficient data points around the IC50 value.- Use appropriate software for non-linear regression analysis of the dose-response curve. |
References
- 1. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4 In Vivo Research Technical Support Center
Welcome to the technical support center for the in vivo application of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer detailed protocols, and troubleshoot common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FEN1 inhibitors like this compound?
A1: FEN1 is a critical enzyme involved in DNA replication and repair. Specifically, it plays a key role in Okazaki fragment maturation during lagging-strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway. This compound and other FEN1 inhibitors block the enzymatic activity of FEN1. This inhibition leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are already experiencing high levels of replicative stress.
Q2: What is the rationale for using FEN1 inhibitors in cancer research?
A2: Many cancers exhibit deficiencies in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on FEN1-mediated repair pathways for survival. By inhibiting FEN1, a synthetic lethal interaction is created, where the combination of the existing DNA repair defect and FEN1 inhibition is selectively toxic to cancer cells while having a lesser effect on healthy cells.[1][2] This makes FEN1 an attractive target for cancer therapy.
Q3: What are the recommended administration routes for this compound in mice?
A3: Based on available preclinical studies, FEN1 inhibitors have been successfully administered in mice via both intraperitoneal (IP) and oral (PO) routes. The choice of administration route may depend on the experimental design, the desired pharmacokinetic profile, and the formulation of the inhibitor.
Q4: Are there known toxicities or side effects associated with FEN1 inhibitors in vivo?
A4: While specific toxicology data for this compound is limited in publicly available literature, studies on other FEN1 inhibitors can provide some insights. For instance, homozygous knockout of the FEN1 gene is embryonically lethal in mice, highlighting its critical role in development.[3] However, small molecule inhibitors are designed to provide a more controlled, dose-dependent inhibition. In some studies, FEN1 inhibitors have been shown to sensitize tumors to chemotherapy, potentially reducing the required dose of the chemotherapeutic agent and its associated toxic side effects.[3] Researchers should always conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor solubility of this compound during formulation. | This compound is a small molecule with limited aqueous solubility. Improper solvent selection or preparation technique. | Prepare a stock solution in 100% DMSO. For the final dosing solution, use a vehicle containing a combination of solvents such as DMSO, PEG300, Tween-80, and saline. Sonication may aid in dissolution. Always prepare fresh dosing solutions before administration. |
| Precipitation of the compound after injection. | The vehicle may not be able to maintain the compound in solution in the physiological environment. | Optimize the formulation by adjusting the ratio of co-solvents. Consider using solubilizing agents like SBE-β-CD. Ensure the final DMSO concentration in the injected volume is as low as possible (ideally <10%). |
| Lack of significant tumor growth inhibition. | Insufficient dosage, poor bioavailability, or rapid metabolism of the inhibitor. The tumor model may not be sensitive to FEN1 inhibition (i.e., proficient in other DNA repair pathways). | Perform a dose-response study to find the optimal dose. Analyze the pharmacokinetic profile of this compound in your model. Select cell lines for xenografts that have a known dependency on FEN1 for survival (e.g., those with HR deficiencies). |
| Observed toxicity or weight loss in animals. | The administered dose may be too high. Off-target effects of the inhibitor. | Reduce the dosage and/or the frequency of administration. Monitor the animals closely for signs of toxicity (weight loss, changes in behavior, etc.). If toxicity persists at lower effective doses, consider a different FEN1 inhibitor or delivery strategy. |
| Variability in tumor response within the same treatment group. | Inconsistent administration (e.g., subcutaneous vs. intraperitoneal injection). Heterogeneity of the tumor xenografts. | Ensure consistent and accurate dosing for all animals. Use a standardized protocol for tumor cell implantation to minimize variability in initial tumor size and location. |
Quantitative Data Summary
The following tables summarize in vivo data for this compound and other representative FEN1 inhibitors from preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Model | Dose & Route | Treatment Schedule | Observed Effect | Reference |
| Mouse model of alum-induced peritonitis | 40 mg/kg | Not specified | Decreased peritoneal levels of IL-1β and reduced neutrophil and monocyte infiltration. | [4] |
| Breast Cancer Cell Lines (In Vitro) | Not Applicable | Not Applicable | This compound has cytotoxic, cytostatic, and radiosensitizing effects. It increases cell death by apoptosis and necrosis. | [2] |
Table 2: In Vivo Efficacy of Other FEN1 Inhibitors
| Inhibitor | Model | Dose & Route | Treatment Schedule | Observed Effect | Reference |
| SC13 | HeLa cell xenograft in nude mice | 200 µ g/mouse , IP | Daily for 5 consecutive days | Enhanced sensitivity to ionizing radiation, leading to reduced tumor growth. | [5] |
| Compound #8 (C8) | HCT116 & HCC1806 xenografts in mice | 20 mg/kg, IP | Every 12 hours | Significantly slowed tumor growth in C8-sensitive cell lines. | [3][6] |
| C20 | MDA-MB-231 xenograft in nude mice | 10 mg/kg, IP | On alternate days | Enhanced the anti-tumor effect of arsenic trioxide (ATO). | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general guideline for formulating this compound for IP administration in mice. Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for IP injections is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare Dosing Solution: a. Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution. b. Add the calculated volume of the this compound stock solution to the appropriate volume of the prepared vehicle. c. Vortex the solution thoroughly to ensure homogeneity. d. Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Administration: a. Administer the freshly prepared dosing solution to the mice via intraperitoneal injection. b. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
Protocol 2: General Workflow for a Xenograft Tumor Model Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient breast or ovarian cancer cell line)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Sterile PBS, cell culture medium, and syringes
-
Calipers for tumor measurement
-
This compound dosing solution and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS or serum-free medium, potentially with Matrigel, at the desired concentration (e.g., 2 x 10^6 cells per injection volume).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: a. Administer this compound or the vehicle control to the respective groups according to the planned dose and schedule (e.g., daily IP injections). b. Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Visualizations
Signaling Pathway: FEN1 in DNA Repair and Replication
Caption: FEN1's role in DNA repair and the synthetic lethality mechanism of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: A typical workflow for an in vivo xenograft study using this compound.
References
- 1. Ludwig Cancer Research [ludwigcancerresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting FEN1-IN-4 treatment duration for optimal results
Welcome to the technical support center for FEN1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this potent Flap Endonuclease 1 (FEN1) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. Based on published studies, a common starting point for in vitro experiments is a concentration of 10 µM with a treatment duration of 16 hours.[1][2] However, treatment durations can range from a few hours to several days (e.g., 3 to 10 days) depending on the assay.[3][4][5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q2: I am not observing the expected level of cytotoxicity. What could be the reason?
A2: Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line Resistance: Some cell lines are inherently more resistant to FEN1 inhibition.[5] This can be due to various factors, including the status of DNA damage response (DDR) pathways. For instance, cells proficient in homologous recombination may be less sensitive.[4][6]
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored. It is soluble in DMSO, but moisture can reduce its solubility.[1] It is best to use fresh DMSO and store aliquoted stock solutions at -80°C for up to a year to avoid repeated freeze-thaw cycles.[1]
-
Treatment Duration: Short treatment times may be insufficient to induce a significant cytotoxic effect. Consider extending the treatment duration. Some studies have shown effects after 3 or even 10 days of continuous exposure.[3][4][5]
-
High Seeding Density: A high cell density at the time of treatment can sometimes diminish the apparent effect of a cytotoxic agent. Optimize your cell seeding density.
Q3: this compound is also reported to inhibit Exonuclease 1 (EXO1). How can I be sure my observed phenotype is due to FEN1 inhibition?
A3: This is a critical consideration as this compound is known to inhibit EXO1 in a concentration-dependent manner.[2][7] To confirm that the observed effects are primarily due to FEN1 inhibition, consider the following strategies:
-
siRNA/shRNA Knockdown: Use RNA interference to specifically deplete FEN1 and compare the resulting phenotype to that observed with this compound treatment. A similar outcome would suggest on-target activity.[7]
-
Rescue Experiments: In a FEN1-knockout or knockdown background, ectopically express a version of FEN1 that is resistant to this compound (if such a mutant is available) to see if the phenotype is reversed.
-
Orthogonal Inhibition: Use a structurally different FEN1 inhibitor, if available, to see if it recapitulates the phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Instability of this compound stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing the stock solution as moisture can reduce solubility.[1] Store aliquots at -80°C for long-term stability (up to 1 year).[1] |
| Cell cycle synchronization issues. | Ensure consistent cell cycle synchronization protocols. FEN1 expression and activity are cell cycle-dependent, peaking in S phase and degrading in G2/M phase.[8] | |
| Unexpected cell cycle arrest profile | Cell line-specific responses. | Different cell lines can exhibit varying cell cycle responses, such as G1 or G2/M arrest. Characterize the cell cycle profile of your specific cell line in response to a range of this compound concentrations and time points. |
| Low levels of DNA damage markers (e.g., γH2AX) | Insufficient treatment duration or concentration. | Increase the concentration of this compound and/or the incubation time. DNA damage in the form of double-strand breaks can accumulate over time with sustained FEN1 inhibition.[7] |
| High intrinsic DNA repair capacity. | Cell lines with highly efficient DNA repair pathways may effectively counteract the effects of FEN1 inhibition.[3] Consider using cell lines with known deficiencies in DNA repair, such as BRCA1/2 mutations, which have shown increased sensitivity.[4] |
Experimental Protocols & Data
General Guidelines for this compound Treatment
For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution.[1] This stock is then further diluted in cell culture medium to the desired final concentration. It is important to include a vehicle control (DMSO) in all experiments.
| Parameter | In Vitro Recommendations | In Vivo Recommendations |
| Concentration/Dosage | 10 µM - 30 µM | 40 mg/kg |
| Typical Duration | 16 hours - 10 days | Dependent on study design |
| Vehicle | DMSO | % DMSO + other components |
| Note: These are general starting points. Optimal conditions should be determined empirically. |
Key Experimental Methodologies
-
Cell Viability/Cytotoxicity Assay:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as MTT, resazurin, or CellTiter-Glo®.
-
Calculate GI50 (concentration for 50% growth inhibition) or IC50 values.
-
-
DNA Damage Analysis (γH2AX Foci Formation):
-
Grow cells on coverslips or in chamber slides.
-
Treat with this compound for the desired time (e.g., 24 hours).
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips with a DAPI-containing mounting medium.
-
Visualize and quantify foci using fluorescence microscopy.
-
-
Cell Cycle Analysis:
-
Treat cells with this compound for the chosen duration (e.g., 24 or 48 hours).
-
Harvest cells, including any floating cells.
-
Fix cells in cold 70% ethanol and store at -20°C.
-
Wash cells with PBS and resuspend in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway of FEN1 Inhibition
Caption: FEN1 inhibition by this compound disrupts DNA replication and repair, leading to cell death.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the cellular effects of this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: FEN1-IN-4 Versus siRNA Knockdown for FEN1 Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of Flap Endonuclease 1 (FEN1), a key enzyme in DNA replication and repair, presents a promising avenue for therapeutic intervention, particularly in oncology. Two predominant methods for achieving this inhibition are the use of the small molecule inhibitor FEN1-IN-4 and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for specific research needs.
Mechanism of Action: A Tale of Two Strategies
This compound is a potent and selective small molecule inhibitor of FEN1.[1][2] It functions by directly binding to the active site of the FEN1 protein, thereby competitively inhibiting its endonuclease activity.[3] This blockade of the enzyme's function is rapid and reversible.
In contrast, siRNA-mediated knockdown of FEN1 operates at the genetic level. Exogenously introduced siRNA molecules guide the RNA-induced silencing complex (RISC) to the FEN1 messenger RNA (mRNA), leading to its degradation.[4][5][6] This prevents the translation of FEN1 protein, resulting in a reduction of its overall cellular levels. The effect of siRNA is, therefore, indirect and depends on the turnover rate of the existing FEN1 protein.
Specificity and Off-Target Effects
While this compound is designed for high specificity towards FEN1, studies have shown that it can also inhibit Exonuclease 1 (EXO1) in a concentration-dependent manner.[1] This is an important consideration as EXO1 also plays a role in DNA repair.
siRNA technology, while powerful, is known to have potential off-target effects. These can arise from the siRNA sequence having partial complementarity to unintended mRNA transcripts, leading to their unintended degradation, a phenomenon known as miRNA-like off-target effects. Careful design of siRNA sequences and the use of pooled siRNAs can help to mitigate these effects.
Experimental Comparison: Performance Data
The following tables summarize quantitative data from various studies comparing the effects of this compound and FEN1 siRNA on key cellular processes.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Result | Reference |
| This compound | A549, H1299, H838 | Dose-dependent | 72 hours | Suppressed cellular proliferation | [4] |
| FEN1 siRNA | A549, H1299, H460 | Not specified | 72 hours | Significant decrease in in-vitro cellular proliferation | [4] |
| FEN1 siRNA | PEO1 (BRCA2 deficient) | Not specified | Not specified | Significantly impaired cell viability | [7] |
| FEN1 siRNA | PEO4 (BRCA2 proficient) | Not specified | Not specified | No significant impairment of cell viability | [7] |
| FEN1 Inhibitor | PEO1 (BRCA2 deficient) | Not specified | Not specified | More sensitive to FEN1 inhibition | [7] |
| FEN1 Inhibitor | PEO4 (BRCA2 proficient) | Not specified | Not specified | Less sensitive to FEN1 inhibition | [7] |
Table 2: Induction of DNA Damage (γH2AX Foci)
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Result | Reference |
| FEN1 siRNA | A549, H1299, H460 | Not specified | 72 hours | Increased γH2AX protein levels | [4] |
| FEN1 siRNA | PEO1 (BRCA2 deficient) | Not specified | Not specified | Increased γH2AX foci accumulation | [7] |
| FEN1 Inhibitor | PEO1 (BRCA2 deficient) | Not specified | Not specified | Increased γH2AX foci accumulation | [7] |
Table 3: Effects on Cell Cycle Progression
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Result | Reference |
| FEN1 siRNA | A549, H460 (p53-wild-type) | Not specified | 96 hours | Dramatic increase in G1 phase arrest | [4] |
| FEN1 siRNA | H1299 (p53-null) | Not specified | 96 hours | Dramatic increase in G2 phase arrest | [4] |
| FEN1 siRNA | PEO1 (BRCA2 deficient) | Not specified | Not specified | S-phase cell cycle arrest | [7] |
| FEN1 Inhibitor | PEO1 (BRCA2 deficient) | Not specified | Not specified | S-phase and G2/M-phase cell cycle arrest | [7] |
Experimental Protocols
Protocol 1: FEN1 Inhibition using this compound
-
Cell Seeding: Plate cells at the desired density in appropriate well plates or flasks and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting for DNA damage markers, or flow cytometry for cell cycle analysis.
Protocol 2: FEN1 siRNA Knockdown
-
Cell Seeding: Plate cells 24 hours before transfection to ensure they are in the exponential growth phase and reach 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the FEN1-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the chosen lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for mRNA degradation and protein depletion.
-
Analysis: Harvest the cells for downstream analysis. It is recommended to confirm knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
Caption: FEN1's role in DNA replication and repair pathways.
Caption: Experimental workflows for FEN1 inhibition methods.
Conclusion: Choosing the Right Tool for the Job
Both this compound and FEN1 siRNA are effective tools for studying the function of FEN1. The choice between them depends on the specific experimental goals and context.
This compound offers a rapid and dose-dependent method for inhibiting FEN1's enzymatic activity. This makes it ideal for studying the immediate cellular consequences of FEN1 inhibition and for experiments where temporal control is crucial. Its reversibility is also an advantage for certain experimental designs. However, the potential for off-target effects on other nucleases like EXO1 should be considered.
siRNA knockdown provides a highly specific way to deplete the total cellular pool of FEN1 protein. This approach is well-suited for long-term studies and for investigating the effects of chronic FEN1 deficiency. The time required to achieve significant protein depletion and the potential for off-target effects inherent to siRNA technology are key considerations. Verifying knockdown efficiency is a critical step in ensuring the validity of the experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of FEN1-IN-4: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1), with other relevant FEN1 inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess the specificity of this compound through supporting experimental data and detailed protocols.
Introduction to FEN1 and its Inhibition
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment processing and base excision repair. Its overexpression in various cancers has made it an attractive target for anticancer therapies. The principle of synthetic lethality is often exploited, where inhibiting FEN1 in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations) leads to cell death. This compound is a small molecule inhibitor belonging to the N-hydroxyurea class, designed to target the enzymatic activity of FEN1. However, due to structural similarities within the 5' nuclease superfamily, the specificity of such inhibitors is a critical parameter to validate.
Comparative Analysis of FEN1 Inhibitor Specificity
Validating the specificity of an inhibitor requires comparing its potency against its primary target versus other related enzymes. The 5' nuclease superfamily includes other important enzymes such as Exonuclease 1 (EXO1), Genesis 1 (GEN1), and Xeroderma Pigmentosum Complementation Group G (XPG). Off-target inhibition of these enzymes can lead to unintended cellular effects and misinterpretation of experimental results.
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other N-hydroxyurea-based FEN1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FEN1 | Reference |
| This compound (Compound 2) | hFEN1 | 30 | - | [1] |
| FEN1-IN-1 (LNT1) | hFEN1 | 11 | 1-fold vs. EXO1 | [2] |
| hEXO1 | 11 | [2] | ||
| BSM-1516 | hFEN1 | 7 | ~65-fold vs. EXO1 | [3] |
| hEXO1 | 460 | [3] | ||
| Compound 8 (C8) | hFEN1 | Data not available | Likely active against other 5' nucleases | [4] |
| Compound 16 (C16) | hFEN1 | Data not available | Likely active against other 5' nucleases | [4] |
| Compound 20 (C20) | hFEN1 | Data not available | Likely active against other 5' nucleases | [1] |
Note: While it is reported that N-hydroxyurea based inhibitors like this compound, C8, C16, and C20 may have activity against other members of the 5'-nuclease superfamily such as EXO1, XPG, and GEN1, specific IC50 values for a direct comparison are not consistently available in the public domain[4]. The data for FEN1-IN-1 (LNT1) and BSM-1516 are included to illustrate the range of specificities observed within this class of inhibitors.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a multi-faceted approach involving biochemical and cellular assays is recommended.
Biochemical Nuclease Activity Assay
This assay directly measures the enzymatic activity of FEN1 and its inhibition by this compound in a controlled in vitro setting. The same assay can be adapted to test for off-target effects on EXO1, GEN1, and XPG.
Principle: A fluorogenic substrate, consisting of a DNA flap structure with a fluorophore and a quencher in close proximity, is used. Cleavage of the flap by the nuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Substrate Preparation: Synthesize or obtain a DNA oligonucleotide substrate with a 5' flap, a 3' flap, and a central duplex region. The 5' flap should be labeled with a fluorophore (e.g., 6-FAM) and the complementary strand with a quencher (e.g., BHQ-1) positioned to quench the fluorophore's signal.
-
Enzyme and Inhibitor Preparation: Recombinantly express and purify human FEN1, EXO1, GEN1, and XPG. Prepare a stock solution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, set up the following reactions in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20):
-
No-enzyme control (buffer + substrate)
-
Enzyme-only control (enzyme + substrate + DMSO)
-
Inhibitor-treated (enzyme + substrate + varying concentrations of this compound)
-
-
Assay Execution: Initiate the reaction by adding the substrate to the wells containing the enzyme and inhibitor.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can increase the thermal stability of the protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) to confluency. Treat the cells with either this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble FEN1 in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble FEN1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50.
Clonogenic Survival Assay
This assay assesses the long-term effect of FEN1 inhibition on the ability of single cells to proliferate and form colonies, which is particularly relevant for evaluating synthetic lethality.
Principle: The ability of a single cell to undergo unlimited division and form a colony is a measure of its reproductive integrity.
Protocol:
-
Cell Seeding: Plate a known number of single cells in multi-well plates.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Colony Formation: Remove the inhibitor-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)
This assay visualizes the cellular response to DNA damage induced by FEN1 inhibition.
Principle: Inhibition of FEN1 can lead to the accumulation of unprocessed DNA flaps during replication, resulting in DNA double-strand breaks (DSBs). The phosphorylation of histone H2AX (forming γH2AX) and the recruitment of the DNA repair protein 53BP1 to the sites of DSBs are key markers of this process.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound or vehicle for various time points.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with primary antibodies against γH2AX and 53BP1. Following washes, incubate with fluorescently labeled secondary antibodies.
-
Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to counterstain the nuclei. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of γH2AX and 53BP1 foci per nucleus. An increase in the number of co-localized foci indicates the induction of DSBs.
Visualizing the Validation Workflow
The following diagrams illustrate the key experimental workflows for validating the specificity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blacksmithmedicines.com [blacksmithmedicines.com]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FEN1-IN-4 and PARP Inhibitors: Mechanisms, Synergy, and Therapeutic Potential
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1), and the established class of Poly (ADP-ribose) Polymerase (PARP) inhibitors. This document outlines their respective mechanisms of action, presents a quantitative comparison of their performance, and explores the synergistic potential of their combined application in cancer therapy, supported by experimental data and detailed protocols.
Introduction
Targeting DNA damage response (DDR) pathways has emerged as a highly successful strategy in oncology. PARP inhibitors have become a cornerstone of treatment for cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. Building on this success, researchers are exploring novel DDR targets to overcome resistance and expand the utility of these therapies. FEN1, a critical enzyme in DNA replication and repair, has been identified as a promising target. This guide delves into a comparative analysis of the FEN1 inhibitor, this compound, and the well-established class of PARP inhibitors.
Mechanism of Action
This compound: A Gatekeeper of DNA Replication and Repair
FEN1 is a structure-specific endonuclease with essential roles in Okazaki fragment maturation during lagging-strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway[1][2]. It cleaves 5' flap structures, which are intermediates in these processes. This compound is a cellularly active N-hydroxyurea-based inhibitor of human FEN1 with a reported IC50 of 30 nM[3]. Its mechanism of action involves blocking the entry of the DNA substrate to the FEN1 active site[4]. Inhibition of FEN1 leads to the accumulation of unresolved DNA flaps, causing replication stress, DNA double-strand breaks (DSBs), and ultimately, cell death, particularly in cancer cells with existing DNA repair defects[5][6].
PARP Inhibitors: Exploiting Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs)[7][8]. When an SSB occurs, PARP binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins[9]. PARP inhibitors are small molecules that compete with NAD+, the substrate for PAR synthesis, thereby inhibiting PARP's catalytic activity[10].
Quantitative Performance Data
The following tables provide a summary of the in vitro potency of this compound and various clinically approved PARP inhibitors.
Table 1: In Vitro Potency of this compound
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | hFEN1-336Δ | 30 | Cell-free assay |
Note: EC50 values for this compound cytotoxicity in HeLa cells have been reported to be in the micromolar range (approximately 15 µM)[13].
Table 2: Comparative In Vitro Potency of Approved PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1-19 | 1-251 |
| Rucaparib | 0.8-3.2 | 28.2 |
| Niraparib | 2-35 | 2-15.3 |
| Talazoparib | ~1 | ~1.5 |
Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.[7]
Synergistic Interaction: FEN1 and PARP Inhibition
A growing body of evidence suggests a powerful synergistic relationship between FEN1 and PARP inhibitors, particularly in the context of triple-negative breast cancer (TNBC) and in tumors that have developed resistance to PARP inhibitors[1][5][14][15].
The combination of a FEN1 inhibitor (LNT1) and the PARP inhibitor talazoparib has been shown to be highly synergistic in PARP inhibitor-resistant TNBC cell lines[14][15]. In a BRCA2-mutant cell line with acquired resistance to olaparib (HCC1395-OlaR), the combination index (CI) value was 0.20, indicating strong synergy[14][15]. This synergistic effect is attributed to a significant increase in DNA damage and an acceleration of DNA replication fork speed, leading to catastrophic genomic instability and apoptosis[5][6][14].
Another novel FEN1 inhibitor, BSM-1516, also demonstrated strong synergy with multiple PARP inhibitors, including olaparib, niraparib, and talazoparib, enhancing their antiproliferative effects by up to 100-fold in vitro[16].
Table 3: Synergistic Effects of FEN1 and PARP Inhibitors in TNBC Cell Lines
| FEN1 Inhibitor | PARP Inhibitor | Cell Line | BRCA Status | CI Value (at Fa=0.5) | Outcome |
| LNT1 | Talazoparib | HCC1395-OlaR | BRCA2-mutant (Olaparib Resistant) | 0.20 | Strong Synergy |
| LNT1 | Talazoparib | BT549 | BRCA-WT | ~0.6 | Synergy |
| LNT1 | Talazoparib | MDAMB231 | BRCA-WT | ~1.0 | Additive |
A Combination Index (CI) value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa = Fraction affected.[15]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Experimental and Logical Workflows
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination at various concentrations for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Fixing and Staining: Gently wash the colonies with PBS, fix with a methanol/acetic acid solution (3:1) for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water and air dry. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group compared to the untreated control.
Immunofluorescence Staining for γH2AX Foci
This protocol is for detecting DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with the inhibitors as required.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.
DNA Fiber Assay for Replication Fork Speed
This assay directly measures the speed of DNA replication forks.
-
Cell Labeling (Pulse 1): Incubate cells with the first thymidine analog, 25 µM CldU (5-chloro-2'-deoxyuridine), for 20-30 minutes.
-
Treatment: Remove the CldU-containing medium, wash with warm PBS, and then add medium containing the inhibitors for the desired treatment time.
-
Cell Labeling (Pulse 2): Remove the treatment medium, wash, and incubate with the second thymidine analog, 250 µM IdU (5-iodo-2'-deoxyuridine), for 20-30 minutes.
-
Cell Lysis: Harvest the cells and lyse them in a spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
DNA Spreading: Tilt the slide to allow the DNA to spread down the slide.
-
Fixation and Denaturation: Air dry the slides, fix in 3:1 methanol:acetic acid, and then denature the DNA with 2.5 M HCl for 1 hour.
-
Immunostaining: Block the slides and then perform sequential immunostaining for CldU (e.g., with anti-BrdU that detects CldU) and IdU (with anti-BrdU that detects IdU) using different fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: Acquire images of the DNA fibers using a fluorescence microscope. Measure the length of the CldU (red) and IdU (green) tracks to calculate the replication fork speed (µm/min or kb/min).
Conclusion
Both this compound and PARP inhibitors represent promising therapeutic strategies that target the DNA damage response in cancer cells. While PARP inhibitors have already demonstrated significant clinical success, particularly in HR-deficient tumors, FEN1 inhibitors are an emerging class with a distinct mechanism of action. The preclinical data strongly support a synergistic interaction between these two classes of inhibitors, suggesting that their combination could be a powerful approach to enhance anti-tumor efficacy, overcome resistance to PARP inhibitors, and potentially broaden the patient population that could benefit from DDR-targeted therapies. Further investigation into the clinical potential of this combination is warranted.
References
- 1. Mechanistic investigation of human maturation of Okazaki fragments reveals slow kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting FEN1 to enhance efficacy of PARP inhibition in triple-negative breast cancer | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 15. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Unveiling the Double-Edged Sword: A Comparative Guide to FEN1-IN-4's Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) has emerged as a critical nexus in DNA replication and repair, making it a compelling target for anticancer therapies. Its overexpression in numerous malignancies, including breast, ovarian, and non-small-cell lung cancers, has spurred the development of targeted inhibitors. Among these, FEN1-IN-4 has shown promise, demonstrating cytotoxic, cytostatic, and radiosensitizing effects. This guide provides a comprehensive cross-validation of this compound's effects in various cancer models, offering an objective comparison with other FEN1 inhibitors and supporting experimental data to inform future research and drug development.
At a Glance: this compound and its Alternatives in Action
To provide a clear comparative landscape, the following tables summarize the available quantitative data on the efficacy of this compound and other notable FEN1 inhibitors across different cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | HeLa | 6 | |
| This compound | Not Specified | SW620 | ~15 | |
| PTPD | Ovarian | Not Specified | 0.022 | [1] |
| C8 | Ovarian | PEO1 (BRCA2-mutant) | ~2.5 | [2] |
| C8 | Ovarian | PEO4 (BRCA2-revertant) | ~12.5 | [2] |
| C20 | Lung | A549 | 12.5 | |
| C20 | Lung | H1299 | 22.1 | [3] |
| C20 | Lung | H460 | 20.8 | [3] |
| BSM-1516 | Colorectal | DLD1 (BRCA2-deficient) | 0.35 | [4] |
| BSM-1516 | Colorectal | DLD1 (BRCA2-wild-type) | 5 | [4] |
Table 1: Comparative Inhibitory Concentrations (IC50) of FEN1 Inhibitors. This table highlights the potency of various FEN1 inhibitors in different cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cancer Model | Effect | Quantitative Data | Reference |
| This compound | Breast Cancer Cells | Induces apoptosis and necrosis | Significant increase in Annexin V positive cells | [5] |
| This compound | Breast Cancer Cells | Induces G2/M cell cycle arrest | 4-21% increase in G2/M population | [6] |
| C8 | Ovarian Cancer (PEO1) | Induces apoptosis | Increased apoptotic cells | [7] |
| C20 & Cisplatin | Lung Cancer Xenograft | Suppresses tumor growth | Significant reduction in tumor volume | [3] |
| BSM-1516 | Colorectal Cancer (DLD1 BRCA2-/-) | Induces cell cycle arrest | Dose-dependent decrease of S-phase BrdU incorporation | [8] |
Table 2: Cellular and In Vivo Effects of FEN1 Inhibitors. This table summarizes the biological consequences of FEN1 inhibition in different cancer models, providing insights into their mechanisms of action.
Delving Deeper: The Mechanisms of FEN1 Inhibition
FEN1 plays a pivotal role in multiple DNA repair pathways, most notably the Long-Patch Base Excision Repair (LP-BER) pathway, which is crucial for correcting DNA damage from endogenous and exogenous sources. Inhibition of FEN1 disrupts this process, leading to the accumulation of DNA damage and ultimately, cell death.
Figure 1: FEN1's Role in the Long-Patch Base Excision Repair (LP-BER) Pathway. This diagram illustrates the sequential steps of LP-BER, highlighting the critical flap removal function of FEN1 and the inhibitory action of this compound.
Furthermore, FEN1 has been implicated in other signaling pathways that are often dysregulated in cancer, such as the AKT/mTOR pathway, which is a central regulator of cell growth and proliferation.
Figure 2: Potential Crosstalk between FEN1 and the AKT/mTOR Signaling Pathway. This diagram depicts a simplified overview of the AKT/mTOR pathway and suggests a potential, though not fully elucidated, modulatory role for FEN1.
Experimental Corner: Replicating the Research
To facilitate the independent verification and expansion of the findings presented, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for the desired time period. Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or other inhibitors as desired.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Long-Term Survival Analysis: Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
Cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified period.
-
Remove the treatment medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line, until visible colonies are formed.
-
Wash the colonies with PBS, fix them with a methanol/acetic acid solution, and then stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Future Directions and Concluding Remarks
The available data suggest that this compound is a promising anti-cancer agent, particularly in tumors with existing DNA repair deficiencies. Its ability to induce cell death and arrest the cell cycle, coupled with its potential to sensitize cancer cells to radiation, warrants further investigation.
Direct, head-to-head comparative studies of this compound against newer generation inhibitors like BSM-1516 under identical experimental conditions are crucial to definitively establish its relative potency and therapeutic window. Furthermore, exploring the synergistic potential of this compound with other targeted therapies, such as PARP inhibitors, could unlock novel combination strategies for difficult-to-treat cancers. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in the collective effort to translate the promise of FEN1 inhibition into tangible clinical benefits.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 5. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
FEN1-IN-4 in Combination Therapy: A Comparative Guide to DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA repair pathways has emerged as a promising strategy in cancer therapy. Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, represents a key therapeutic target. This guide provides a comparative analysis of FEN1-IN-4 and other DNA repair inhibitors when used in combination therapies, with a focus on supporting experimental data, detailed methodologies, and pathway visualizations.
Introduction to FEN1 Inhibition
FEN1 plays a crucial role in maintaining genomic stability through its involvement in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway.[1] Its overexpression in various cancers is often associated with tumor progression and resistance to chemotherapy.[2][3] Inhibition of FEN1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing defects in other DNA repair pathways, leading to synthetic lethality.
This compound: A Profile
This compound is a small molecule inhibitor of FEN1. Its therapeutic potential has been investigated both as a monotherapy and in combination with other agents, demonstrating cytotoxic, cytostatic, and radiosensitizing effects in breast cancer cells.[2]
Comparative Analysis of FEN1 Inhibitors
While direct head-to-head comparative studies of this compound with other FEN1 inhibitors in the same experimental settings are limited, this section compiles available data on key inhibitors to facilitate an indirect comparison.
| Inhibitor | Target(s) | IC50 (Biochemical) | Cellular EC50 | Selectivity | Key Combination Data |
| This compound | FEN1 | Data not available | ~15 µM (SW620 cells)[4] | Data not available | Synergistic with ionizing radiation in breast cancer cells.[2] |
| BSM-1516 | FEN1 | 7 nM[5][6] | 350 nM (BRCA2-deficient DLD1 cells)[5][6] | ~65-fold more potent against FEN1 than EXO1.[5][6] | Strong synergy with PARP, PARG, USP1, and ATR inhibitors.[5][6][7] |
| LNT1 (FEN1-IN-1) | FEN1, EXO1 | 11 nM[6][7][8] | Data not available | Inhibits FEN1 and EXO1 with equal potency.[8] | Synergistic with PARP inhibitors in triple-negative breast cancer (TNBC) cell lines (CI value of 0.20 in HCC1395-OlaR).[8][9] |
Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are drawn from different studies and should be interpreted with caution.
This compound in Combination with Other DNA Repair Inhibitors
The therapeutic strategy of combining DNA repair inhibitors is based on the principle of synthetic lethality, where the simultaneous inhibition of two pathways is lethal to cancer cells, while the inhibition of either pathway alone is not.
FEN1 and PARP Inhibition
FEN1 and ATR/DNA-PK Inhibition
Ataxia telangiectasia and Rad3-related (ATR) and DNA-dependent protein kinase (DNA-PK) are key kinases in the DNA damage response (DDR). Preclinical studies have shown that combining FEN1 inhibition with ATR or DNA-PKcs inhibitors can lead to synergistic anti-tumor effects. The FEN1 inhibitor BSM-1516 has demonstrated strong synergy with ATR inhibitors (AZD6738, VE-822, Elimusertib).[5][6][7] Furthermore, the combination of a FEN1 inhibitor (sc-13) and a DNA-PKcs inhibitor (NU-7441) has been shown to synergistically inhibit the growth of glioma cells.[10] While specific synergy data for this compound with ATR or DNA-PK inhibitors is not currently available, these findings suggest a promising avenue for future investigation.
Signaling Pathways and Experimental Workflows
Synthetic Lethality Between FEN1 and PARP Inhibition
Caption: Synthetic lethality of FEN1 and PARP inhibition.
Experimental Workflow for Assessing Synergy
Caption: Workflow for determining drug synergy.
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FEN1 inhibitor or other DNA repair inhibitor for 48-72 hours.
-
Viability Assessment: Add MTT or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.[11]
Combination Index (CI) Calculation (Chou-Talalay Method)
-
Experimental Design: Treat cells with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Data Collection: Perform cell viability assays as described above for all treatment conditions.
-
Data Analysis: Use software like CompuSyn to calculate the CI value based on the dose-effect curves of the individual drugs and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with the inhibitor(s) for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the inhibitor(s) for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
DNA Damage Assay (γH2AX Staining)
-
Cell Treatment and Fixation: Treat cells grown on coverslips with the inhibitor(s), then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per cell to quantify the level of DNA double-strand breaks.
Conclusion
This compound and other FEN1 inhibitors represent a promising class of anti-cancer agents, particularly in combination with other DNA repair inhibitors. The synergistic effects observed with PARP and ATR inhibitors highlight the potential of these combination therapies to overcome drug resistance and improve therapeutic outcomes. While direct comparative data for this compound is still emerging, the available evidence strongly supports its continued investigation in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of FEN1 inhibition in combination with other targeted agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blacksmithmedicines.com [blacksmithmedicines.com]
- 8. Targeting FEN1 to enhance efficacy of PARP inhibition in triple-negative breast cancer | bioRxiv [biorxiv.org]
- 9. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flap endonuclease 1 and DNA-PKcs synergistically participate in stabilizing replication fork to encounter replication stress in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of FEN1-IN-4 and FEN1-IN-1
A Comprehensive Guide for Researchers in Oncology and Drug Development
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with existing DNA damage response deficiencies. This guide provides a detailed head-to-head comparison of two widely studied small molecule inhibitors of FEN1: FEN1-IN-4 and FEN1-IN-1. This analysis is based on publicly available experimental data to inform researchers on their biochemical and cellular activities.
Executive Summary
FEN1-IN-1 and this compound are both potent inhibitors of FEN1 that function by binding to the enzyme's active site. Biochemically, FEN1-IN-1 exhibits a slightly lower IC50 value than this compound. A key distinction lies in their mode of inhibition; FEN1-IN-1 demonstrates a mixed non-competitive/competitive model, whereas this compound acts as a competitive inhibitor. In cellular assays, FEN1-IN-1 has shown broad anti-proliferative activity across a large panel of cancer cell lines. Conversely, this compound displayed limited activity in a high-throughput screen of 280 cancer cell lines. Both inhibitors are known to induce a DNA damage response, a hallmark of FEN1 inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and FEN1-IN-1.
Table 1: Biochemical Activity
| Parameter | This compound | FEN1-IN-1 |
| Target | Flap endonuclease 1 (FEN1) | Flap endonuclease 1 (FEN1) |
| IC50 | 30 nM | 11 nM[1] |
| Mechanism of Action | Competitive inhibitor | Mixed non-competitive/competitive inhibitor[2][3] |
| Off-Target Effects | Inhibits exonuclease 1 (EXO1) in a concentration-dependent manner. | Inhibits exonuclease 1 (EXO1) with similar potency to FEN1.[1] |
Table 2: Cellular Activity
| Parameter | This compound | FEN1-IN-1 |
| Mean GI50 (280 cancer cell lines) | Limited activity observed; 79% of cell lines showed resistance at the tested dose range.[2][3] | 15.5 µM (across 212 cell lines)[2][4] |
| Cellular Effects | Induces DNA damage response. | Initiates a DNA damage response, activates the ATM checkpoint signaling pathway, leads to phosphorylation of histone H2AX, and ubiquitination of FANCD2.[4] |
| Reported Synergies | Potentiates the action of methyl methanesulfonate (MMS) and temozolomide in bladder cancer cell lines.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Assay: Fluorescence Polarization (FP) for FEN1 Inhibition
This assay measures the ability of a compound to inhibit FEN1's cleavage of a fluorescently labeled DNA substrate.
-
Substrate Preparation: A DNA substrate mimicking a flap structure is synthesized with a 5' fluorophore (e.g., 6-FAM) and a 3' quencher (e.g., BHQ-1) on the same strand. In its intact state, the quencher suppresses the fluorophore's signal.
-
Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Assay Procedure:
-
Recombinant human FEN1 protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or FEN1-IN-1) in a microplate.
-
The fluorescently labeled DNA substrate is added to initiate the reaction.
-
In the absence of inhibition, FEN1 cleaves the flap, releasing the fluorophore from the quencher and leading to an increase in fluorescence polarization.
-
The fluorescence polarization is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is determined from the change in fluorescence polarization. IC50 values are calculated by plotting the percentage of FEN1 inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with an inhibitor.
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the FEN1 inhibitor (or vehicle control) for a specified duration (e.g., 24-72 hours).
-
Colony Formation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, adjusted for plating efficiency.
Cellular Assay: γH2AX Immunofluorescence for DNA Damage
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the FEN1 inhibitor or a positive control (e.g., etoposide) for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining:
-
Cells are blocked with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubation with a primary antibody specific for γH2AX.
-
Washing and incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an induction of DNA damage.
Mandatory Visualizations
FEN1 Signaling Pathway in DNA Repair
Caption: FEN1's role in Okazaki fragment maturation and long-patch base excision repair.
Experimental Workflow for FEN1 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of FEN1 inhibitors.
References
- 1. FEN1-IN-1 (FEN1i-1) | FEN1/EXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Evaluating the clinical potential of FEN1-IN-4 compared to existing therapies
A Comparative Analysis of the Novel FEN1 Inhibitor Against Existing Therapies in Cancers with DNA Damage Response Deficiencies
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the quest for novel molecules that can exploit specific vulnerabilities of cancer cells is paramount. FEN1-IN-4, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), is emerging as a promising candidate, particularly for cancers harboring defects in the DNA Damage Response (DDR) pathway. This guide provides a comprehensive evaluation of the preclinical data available for this compound, comparing its potential efficacy and mechanism of action against established therapies, such as PARP inhibitors.
Executive Summary
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair.[1][2][3] Its inhibition presents a synthetic lethal strategy for treating cancers with deficiencies in other DNA repair pathways, most notably Homologous Recombination (HR), which is often compromised in cancers with BRCA1 or BRCA2 mutations.[3][4][5] this compound is a potent inhibitor of FEN1 with an IC50 of 30 nM.[6] Preclinical studies demonstrate its ability to induce cell death and enhance the efficacy of DNA damaging agents like ionizing radiation.[7] This positions this compound as a potential therapeutic agent, either as a monotherapy or in combination, for a range of cancers that currently rely on therapies like PARP inhibitors.
Mechanism of Action: Exploiting Synthetic Lethality
FEN1 plays a crucial role in processing Okazaki fragments during DNA replication and in long-patch base excision repair (LP-BER).[1][2][8] By inhibiting FEN1, this compound disrupts these essential processes, leading to the accumulation of DNA damage. In cancer cells with pre-existing defects in other DNA repair pathways, such as HR-deficient tumors, this accumulation of unresolved DNA damage becomes catastrophic, leading to cell cycle arrest and apoptosis. This concept, known as synthetic lethality, is the same principle that underlies the success of PARP inhibitors in BRCA-mutant cancers.
Comparative Efficacy: this compound vs. Existing Therapies
Direct head-to-head clinical trials comparing this compound with existing therapies like PARP inhibitors are not yet available. However, preclinical data allows for a preliminary comparison of their potential.
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Cell Line(s) | Source |
| This compound (C2) | FEN1 | 30 nM | Cell-free assay | [6] |
| Olaparib | PARP1/2 | 4.2 - 19.8 µM (MTT); 0.6 - 3.2 µM (Clonogenic) | Various Breast Cancer | [9] |
| Olaparib | PARP1/2 | ~96 µM | HCC1937 (BRCA1 mutant) | [10] |
| Olaparib | PARP1/2 | IC50 = 25.0 µM | PEO1 (BRCA2 mutant) | [1] |
Note: IC50 values are highly dependent on the assay and cell line used, making direct comparisons between different studies challenging.
Cellular Effects in BRCA-Mutant Cancers
A key area of interest is the efficacy of FEN1 inhibitors in cancers with BRCA mutations, where PARP inhibitors have already demonstrated significant clinical benefit.
A study investigating a panel of FEN1 inhibitors, including this compound (referred to as C2), demonstrated selective killing of BRCA2-mutant PEO1 ovarian cancer cells compared to their BRCA2-revertant counterparts (PEO4).[3][5]
| Cell Line | Genotype | Treatment (25 µM) | Survival Fraction | Source |
| PEO1 | BRCA2-mutant | This compound (C2) | ~60% | [5] |
| PEO4 | BRCA2-revertant | This compound (C2) | ~80% | [5] |
While this compound showed preferential activity against the BRCA2-mutant cells, other FEN1 inhibitors in the same study (C8 and C16) exhibited greater potency.[5] This highlights the potential for further optimization of FEN1 inhibitors.
For comparison, clonogenic survival assays with the PARP inhibitor Olaparib in BRCA2-deficient DLD1 cells show a significant reduction in survival at low micromolar concentrations.[11]
Synergy with Other Therapies
Preclinical evidence suggests that FEN1 inhibitors have the potential to be used in combination with other cancer therapies. A study on the FEN1 inhibitor LNT1 demonstrated synergy with the PARP inhibitor talazoparib in triple-negative breast cancer cell lines, particularly in those resistant to PARP inhibitors.[4][7] Another potent and selective FEN1 inhibitor, BSM-1516, has shown strong synergy with multiple DDR drug classes, including inhibitors of PARP, PARG, USP1, and ATR.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density is adjusted based on the expected toxicity of the treatment to ensure the formation of distinct colonies.
-
Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of the inhibitor (e.g., this compound or Olaparib) for a specified duration (e.g., 3 days).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like 10% buffered formalin and stain with a dye such as 0.5% crystal violet. Colonies containing at least 50 cells are then counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a marker of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor of interest.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Subsequently, use a fluorescently labeled secondary antibody to detect the primary antibody.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (representing sites of DSBs) per nucleus is then quantified using image analysis software.
Future Directions and Clinical Potential
The preclinical data for this compound and other FEN1 inhibitors are encouraging, suggesting a potential new therapeutic strategy for cancers with DDR deficiencies. The synthetic lethal relationship with defects in the HR pathway provides a strong rationale for their development, particularly in BRCA-mutant cancers that are either intrinsically resistant or have acquired resistance to PARP inhibitors.
Further research is needed to:
-
Conduct head-to-head preclinical studies directly comparing the efficacy and toxicity of this compound with approved PARP inhibitors in a panel of relevant cancer cell lines and patient-derived xenograft models.
-
Investigate the potential of this compound in combination with other DDR inhibitors and standard-of-care chemotherapies.
-
Identify predictive biomarkers beyond BRCA mutations that may correlate with sensitivity to FEN1 inhibition.
-
Initiate Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
References
- 1. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of FEN1-IN-4: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of FEN1-IN-4, a flap endonuclease 1 (FEN1) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a chemical compound used in research, and while it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is still necessary to prevent environmental contamination and ensure workplace safety.[1] The following procedures are based on information from safety data sheets (SDS) for this compound and similar laboratory chemicals.
Summary of Key Disposal Information
For quick reference, the following table summarizes the essential disposal and safety parameters for this compound.
| Parameter | Information | Source |
| Chemical Name | 1-(cyclopropylmethyl)-3-hydroxy-2,4(1H,3H)-quinazolinedione | Cayman Chemical |
| CAS Number | 1995893-58-7 | Cayman Chemical |
| Hazard Classification | Not classified as hazardous under GHS | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Primary Disposal Route | Licensed professional waste disposal service | MedchemExpress |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water | Cayman Chemical |
Experimental Protocols: Step-by-Step Disposal Procedures
The following detailed protocols provide a systematic approach to the disposal of this compound in various forms.
Protocol 1: Disposal of Unused Solid this compound
-
Collection:
-
Place the original container with the unused solid this compound into a larger, sealable, and clearly labeled waste container.
-
The label should include "Waste this compound," the CAS number (1995893-58-7), and the date of disposal.
-
-
Storage Pending Disposal:
-
Store the waste container in a designated chemical waste storage area, away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Protocol 2: Disposal of this compound Solutions
This protocol applies to solutions of this compound in solvents such as DMSO or methanol.
-
Containment:
-
If the volume is small, absorb the solution with a non-reactive absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
For larger volumes, transfer the solution into a designated, sealable, and compatible waste solvent container.
-
-
Collection of Contaminated Materials:
-
Place the absorbent material or the sealed waste solvent container into a larger, labeled hazardous waste container.
-
The label should clearly state "Waste this compound in [Solvent Name]," the CAS number, and the approximate concentration.
-
-
Decontamination of Labware:
-
Rinse any glassware or equipment that came into contact with the this compound solution with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinse solvent as hazardous waste and add it to the waste solvent container.
-
-
Final Disposal:
-
Arrange for the disposal of the waste container through your institution's EHS department or a licensed chemical waste disposal service.
-
Protocol 3: Disposal of Contaminated Lab Supplies
This protocol covers the disposal of items such as pipette tips, gloves, and bench paper contaminated with this compound.
-
Segregation:
-
At the point of use, collect all contaminated disposable items in a designated, sealed plastic bag or a labeled waste container.
-
-
Labeling:
-
Clearly label the bag or container as "Waste Contaminated with this compound."
-
-
Disposal:
-
Dispose of the sealed bag or container as chemical waste through your institution's EHS-approved waste stream. Do not mix with regular laboratory trash.
-
Mandatory Visualizations
To further clarify the disposal workflow, the following diagrams illustrate the key decision-making and procedural steps.
Caption: Disposal workflow for different forms of this compound waste.
Caption: Decision tree for selecting the correct this compound disposal protocol.
References
Essential Safety and Handling Guidance for FEN1-IN-4
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of FEN1-IN-4, a human flap endonuclease-1 (hFEN1) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals working with this compound.
Summary of Chemical Safety Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Chemical Name | 1-(cyclopropylmethyl)-3-hydroxy-2,4(1H,3H)-quinazolinedione |
| CAS Number | 1995893-58-7 |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| NFPA Rating (Health) | 0 (No hazard) |
| NFPA Rating (Fire) | 0 (Will not burn) |
| NFPA Rating (Reactivity) | 0 (Stable) |
| HMIS Rating (Health) | 0 (Minimal hazard) |
| HMIS Rating (Fire) | 0 (Minimal hazard) |
| HMIS Rating (Reactivity) | 0 (Minimal hazard) |
Personal Protective Equipment (PPE)
As a matter of best practice in a laboratory setting, the following personal protective equipment should be worn when handling this compound to minimize any potential for exposure, even in the absence of a formal hazard classification.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required to protect against splashes and spills.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
Operational and Disposal Plans
Adherence to the following step-by-step procedures will ensure the safe handling and disposal of this compound.
Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Solution Preparation:
-
Handle the solid compound in a well-ventilated area.
-
Avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Use:
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
-
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As the substance is not classified as hazardous, disposal procedures may be less stringent than for hazardous chemicals. However, it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Unused Compound: Dispose of as chemical waste through your institution's approved waste management program.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a designated chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly before disposal or recycling, if permitted by your institution's policies.
Emergency Procedures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.
-
In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Wash out mouth with water provided person is conscious. Call a physician.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
